1,3-Bis(methoxycarbonyl)cyclopentane
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
dimethyl cyclopentane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFQEQDRLAZVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947201 | |
| Record name | Dimethyl cyclopentane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2435-36-1 | |
| Record name | 1,3-Dimethyl 1,3-cyclopentanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2435-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclopentanedicarboxylic acid, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl cyclopentane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(methoxycarbonyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(methoxycarbonyl)cyclopentane, also known as dimethyl cyclopentane-1,3-dicarboxylate, is an organic compound with the chemical formula C9H14O4.[1] This diester features a five-membered cyclopentane (B165970) ring substituted with two methoxycarbonyl groups at the 1 and 3 positions. Its structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of various cyclic compounds, including those with potential applications in the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characteristics.
Chemical and Physical Properties
This compound is a colorless to slightly yellow liquid oil.[1][2] It is soluble in many organic solvents such as alcohols, ethers, chloroform, and ethyl acetate.[1] Key quantitative physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C9H14O4 | [1][2][3] |
| Molecular Weight | 186.21 g/mol | [1][3] |
| CAS Number | 2435-36-1 | [1] |
| IUPAC Name | dimethyl cyclopentane-1,3-dicarboxylate | [1] |
| Boiling Point | 241 °C at 760 mmHg | [1] |
| Flash Point | 113 °C | [1] |
| Density | 1.135 g/cm³ or 1.07 g/cm³ | [1] |
| Refractive Index | 1.461 | [1] |
| Physical Form | Liquid/Oil | [1][2] |
| Color | Colorless to slightly yellow | [1][2] |
| Vapor Pressure | 0.037 mmHg at 25°C | [1] |
| Storage | Sealed in dry, room temperature conditions | [1] |
Synthesis
A primary method for the synthesis of this compound and its derivatives is the Dieckmann condensation, an intramolecular cyclization of a diester. The logical precursor for this synthesis is dimethyl pimelate (B1236862).
Experimental Protocol: Dieckmann Condensation of Dimethyl Pimelate
This protocol is adapted from the established procedure for the Dieckmann condensation of diethyl pimelate.
Reagents and Equipment:
-
Dimethyl pimelate
-
Sodium hydride (NaH) or Sodium methoxide (B1231860) (NaOMe)
-
Anhydrous tetrahydrofuran (B95107) (THF) or anhydrous methanol (B129727)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
Dilute hydrochloric acid (for work-up)
-
Diethyl ether (for extraction)
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Preparation of the Base:
-
Using Sodium Hydride: In a three-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Using Sodium Methoxide: If using sodium methoxide, it can be added directly to the reaction flask with anhydrous methanol as the solvent.
-
-
Reaction:
-
Cool the suspension of the base to 0 °C using an ice bath.
-
Add a solution of dimethyl pimelate (1.0 equivalent) in anhydrous THF dropwise via an addition funnel to the stirred base suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add cold dilute hydrochloric acid to neutralize the excess base and protonate the enolate product until the solution is acidic (pH ~2-3).[4]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.[4]
-
-
Purification:
Spectroscopic Data
1H NMR Spectroscopy
13C NMR Spectroscopy
Similarly, a predicted 13C NMR spectrum would show signals for the carbonyl carbons of the ester groups in the range of 170-175 ppm. The methoxy (B1213986) carbons (-OCH3) would appear around 52 ppm. The carbons of the cyclopentane ring would resonate in the aliphatic region, typically between 20-50 ppm. Due to the symmetry in the cis and trans isomers, the number of distinct signals may vary.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the functional groups present:
-
C=O stretching (ester): A strong, sharp peak around 1730-1750 cm⁻¹.
-
C-O stretching (ester): A strong peak in the region of 1000-1300 cm⁻¹.
-
C-H stretching (alkane): Peaks just below 3000 cm⁻¹.
Mass Spectrometry
In a mass spectrum of this compound, the molecular ion peak (M+) would be expected at m/z = 186. Common fragmentation patterns for esters would likely be observed, including the loss of a methoxy group (-OCH3) to give a fragment at m/z = 155, and the loss of a methoxycarbonyl group (-COOCH3) to give a fragment at m/z = 127.
Reaction Pathways
The primary reaction pathway involving this compound is its synthesis via the Dieckmann condensation. This reaction is a powerful tool for the formation of five- and six-membered rings.
Caption: The Dieckmann condensation pathway for the synthesis of a cyclic β-keto ester.
Conclusion
This compound is a versatile chemical intermediate with well-defined physical properties. Its synthesis is readily achievable through the Dieckmann condensation of dimethyl pimelate. While detailed experimental spectral data is not widely published, its spectroscopic characteristics can be reliably predicted based on its structure. This technical guide provides a solid foundation for researchers and professionals working with this compound in various synthetic applications. Further research into its biological activities and involvement in signaling pathways could unveil new opportunities for its use in drug development.
References
An In-depth Technical Guide to 1,3-Bis(methoxycarbonyl)cyclopentane (CAS: 2435-36-1)
Audience: Researchers, scientists, and drug development professionals.
Core Chemical Information
1,3-Bis(methoxycarbonyl)cyclopentane, also known as dimethyl cyclopentane-1,3-dicarboxylate, is a diester derivative of cyclopentane (B165970). It serves as a versatile intermediate in organic synthesis, finding application as a research chemical and a building block in the preparation of pharmaceutical intermediates. Its utility primarily stems from the reactivity of its two ester groups, which can undergo various chemical transformations to construct more complex molecular architectures.
Table 1: Physicochemical and Safety Data
| Property | Value |
| CAS Number | 2435-36-1 |
| Molecular Formula | C₉H₁₄O₄ |
| Molecular Weight | 186.21 g/mol |
| Appearance | Colorless to pale yellow liquid/oil |
| Boiling Point | 240.8 °C at 760 mmHg |
| Flash Point | 113 °C |
| Purity | Typically available at 95% or higher |
| Storage Temperature | Room temperature |
| Signal Word | Warning |
| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ ~ 3.7 ppm (s, 6H, -OCH₃) δ ~ 1.5 - 3.0 ppm (m, 8H, cyclopentane ring protons) |
| ¹³C NMR | δ ~ 175 ppm (C=O) δ ~ 52 ppm (-OCH₃) δ ~ 25 - 45 ppm (cyclopentane ring carbons) |
| IR Spectroscopy | ~1735 cm⁻¹ (C=O stretch, strong) ~2950 cm⁻¹ (C-H stretch, aliphatic) ~1200 cm⁻¹ (C-O stretch) |
Experimental Protocols
A standard method for the preparation of this compound is the Fischer esterification of cyclopentane-1,3-dicarboxylic acid using methanol (B129727) and a strong acid catalyst.
Materials:
-
Cyclopentane-1,3-dicarboxylic acid
-
Methanol
-
Concentrated sulfuric acid
-
Methyl tert-butyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a 5-L, three-necked round-bottom flask equipped with a mechanical stirrer, temperature controller, and reflux condenser, charge cyclopentane-1,3-dicarboxylic acid (357 g, 2.262 mol) and methanol (1.75 L).
-
Cool the mixture to 7 °C in an ice/water bath.
-
Slowly add concentrated sulfuric acid (70 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 12 °C.
-
Heat the reaction mixture to reflux and maintain stirring for 16 hours. Monitor the reaction progress by thin-layer chromatography (10% methanol/ethyl acetate).
-
After completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in methyl tert-butyl ether and wash with saturated aqueous sodium bicarbonate (2 x 150 mL) followed by brine (2 x 150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain this compound as a clear oil.
This compound is a key starting material for the synthesis of 2-methoxycarbonyl-cyclopentan-1-one, a valuable intermediate for prostaglandins (B1171923) and other biologically active compounds. This is achieved through an intramolecular Claisen condensation known as the Dieckmann condensation.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry toluene
-
Dry methanol
-
Saturated aqueous ammonium (B1175870) chloride
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in dry toluene, add sodium hydride (10.0 eq) under an argon atmosphere.
-
Carefully add dry methanol to the mixture.
-
Stir the resulting mixture at room temperature for 30 minutes, then heat to reflux for 20 hours.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography to yield 2-methoxycarbonyl-cyclopentan-1-one.
Role in Drug Development and Medicinal Chemistry
The cyclopentane ring is a common motif in a variety of biologically active molecules, including antiviral and anti-inflammatory agents. This compound serves as a versatile starting point for the elaboration of this core structure.
As detailed in the experimental protocol, this compound is a precursor to 2-methoxycarbonyl-cyclopentan-1-one. This β-keto ester is a well-established building block in the synthesis of prostaglandins, which are crucial mediators of inflammation and pain. By modifying the cyclopentanone (B42830) core, medicinal chemists can develop novel prostaglandin (B15479496) analogs with tailored therapeutic properties.
Carbocyclic nucleosides, where the ribose sugar is replaced by a cyclopentane or cyclopentene (B43876) ring, are an important class of antiviral drugs. The cyclopentane core of this compound can be functionalized to introduce the necessary hydroxyl and nucleobase moieties to create novel carbocyclic nucleoside analogs for screening against various viral targets. Research has shown that cyclopentenyl carbocyclic nucleosides exhibit potent antiviral activity against viruses such as orthopoxviruses and SARS-CoV.
Visualizations
Caption: Synthesis of this compound.
Caption: Synthetic utility in prostaglandin precursor synthesis.
Technical Guide: Physical Properties of Dimethyl 1,3-cyclopentanedicarboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 1,3-cyclopentanedicarboxylate (CAS No. 2435-36-1) is an organic compound with the chemical formula C9H14O4.[1] It is characterized by a cyclopentane (B165970) ring with two methyl ester functional groups at the 1 and 3 positions.[2] This structure makes it a valuable intermediate in organic synthesis for producing more complex molecules, including drugs, dyes, and coatings.[1] Typically appearing as a colorless to slightly yellow liquid or oil, a thorough understanding of its physical properties is essential for its application in research and development.[1][2][3]
Data Presentation: Physical and Chemical Properties
The following table summarizes the key physical properties of dimethyl 1,3-cyclopentanedicarboxylate based on available literature data.
| Property | Value | Source(s) |
| Molecular Formula | C9H14O4 | [1][3] |
| Molecular Weight | 186.21 g/mol | [1][3] |
| Appearance | Clear, colorless oil; Colorless to slightly yellow liquid | [1][2][3] |
| Boiling Point | 210-241 °C | [1][3] |
| Density | 1.07 - 1.135 g/cm³ | [1][3] |
| Refractive Index | 1.461 | [1] |
| Flash Point | 113 °C | [1][3] |
| Vapor Pressure | 0.037 mmHg at 25°C | [1] |
| Solubility | Soluble in alcohols and ethers; Slightly soluble in chloroform (B151607) and ethyl acetate.[1][3] | |
| Storage Condition | Room Temperature, Sealed in a dry environment | [1][3] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of liquid compounds like dimethyl 1,3-cyclopentanedicarboxylate are provided below.
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[4] It is a crucial indicator of a substance's purity.[5]
a) Distillation Method (for larger quantities) This is a common method for both purifying liquids and determining their boiling points.[6]
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Sample Addition: Place a sample of dimethyl 1,3-cyclopentanedicarboxylate into the distillation flask along with boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask. As the liquid boils, the vapor will rise, and its temperature will be recorded by the thermometer.
-
Data Recording: The temperature should remain constant during the distillation of the pure liquid. This constant temperature is the boiling point.[6]
b) Capillary Method (Micro-Boiling Point Determination) This method is suitable for small sample quantities.[7]
-
Sample Preparation: Place a few milliliters of the liquid into a small test tube. Invert a sealed-end capillary tube into the test tube.[5][8]
-
Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil).[7]
-
Heating: Heat the bath slowly. A stream of bubbles will emerge from the capillary tube as trapped air and then the substance's vapor are expelled.[7]
-
Observation: Stop heating when a rapid and continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4][7]
Density Measurement
Density is the mass of a substance per unit of volume and is typically measured in g/mL or g/cm³.[9]
-
Mass Measurement: Weigh a clean, dry graduated cylinder or pycnometer (volumetric flask) on an electronic balance and record its mass.[10]
-
Volume Measurement: Add a known volume of dimethyl 1,3-cyclopentanedicarboxylate to the graduated cylinder. Record the volume precisely, reading from the bottom of the meniscus.[10]
-
Combined Measurement: Weigh the graduated cylinder containing the liquid and record the combined mass.
-
Calculation:
-
Replication: Repeat the measurement multiple times and average the results for improved accuracy.[10]
Refractive Index Measurement
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property useful for identifying and assessing the purity of liquid substances.
-
Apparatus: Use a standard refractometer (e.g., an Abbé refractometer).
-
Calibration: Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: Place a few drops of dimethyl 1,3-cyclopentanedicarboxylate onto the clean, dry prism of the refractometer.
-
Measurement: Close the prism and allow the temperature to stabilize (usually 20°C or 25°C). Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value directly from the instrument's scale.
Solubility Assessment
Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.[11]
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, hexane, ethyl acetate, chloroform).
-
Qualitative Assessment:
-
Add a small, measured amount of dimethyl 1,3-cyclopentanedicarboxylate (e.g., 0.1 mL) to a test tube containing a set volume of the solvent (e.g., 2 mL).
-
Agitate the mixture and observe whether the solute dissolves completely, partially, or not at all.[12]
-
Record observations as "soluble," "partially soluble," or "insoluble."[12]
-
-
Quantitative Determination (Shake-Flask Method):
-
Add an excess amount of dimethyl 1,3-cyclopentanedicarboxylate to a known volume of the solvent in a flask.
-
Seal the flask and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
-
Allow any undissolved solute to settle.
-
Carefully extract a sample of the supernatant (the saturated solution) and analyze its concentration using a suitable analytical technique (e.g., chromatography, spectroscopy).
-
The determined concentration represents the solubility of the compound in that solvent at that temperature.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of dimethyl 1,3-cyclopentanedicarboxylate.
Caption: Experimental workflow for determining key physical properties of a liquid chemical sample.
References
- 1. chembk.com [chembk.com]
- 2. CAS 2435-36-1: 1,3-Dimethyl 1,3-cyclopentanedicarboxylate [cymitquimica.com]
- 3. Dimethyl cyclopentane-1,3-dicarboxylate | 2435-36-1 [chemicalbook.com]
- 4. Video: Boiling Points - Concept [jove.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. vernier.com [vernier.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. byjus.com [byjus.com]
- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 12. education.com [education.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Stereoisomers of 1,3-Bis(methoxycarbonyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 1,3-bis(methoxycarbonyl)cyclopentane, focusing on their synthesis, characterization, and the nuanced differences that define their chemical behavior. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed experimental protocols and data to facilitate further investigation and application of these compounds.
Introduction
This compound, also known as dimethyl cyclopentane-1,3-dicarboxylate, is a cyclic diester that exists as two primary stereoisomers: cis and trans. The spatial arrangement of the two methoxycarbonyl groups relative to the cyclopentane (B165970) ring profoundly influences the physical, chemical, and biological properties of these molecules. The cyclopentane ring itself is not planar and adopts puckered conformations, primarily the "envelope" and "half-chair" forms, to alleviate torsional strain. This conformational flexibility, coupled with the cis/trans isomerism of the substituents, results in distinct spectroscopic signatures and reactivity profiles for each stereoisomer. A thorough understanding of these differences is critical for their application as building blocks in the synthesis of complex molecules, including pharmaceuticals and advanced materials.
Stereoisomers of this compound
The two stereoisomers of this compound are the cis isomer, where the two methoxycarbonyl groups are on the same side of the cyclopentane ring, and the trans isomer, where they are on opposite sides.
| Stereoisomer | Structure |
| cis-1,3-Bis(methoxycarbonyl)cyclopentane | ![]() |
| trans-1,3-Bis(methoxycarbonyl)cyclopentane | ![]() |
Synthesis and Separation of Stereoisomers
The synthesis of this compound stereoisomers typically begins with the corresponding cis- or trans-1,3-cyclopentanedicarboxylic acid. The dicarboxylic acids can be prepared through various synthetic routes, and their subsequent esterification yields the desired dimethyl esters. The separation of the cis and trans isomers can be challenging due to their similar physical properties.
Experimental Protocols
Protocol 1: Esterification of 1,3-Cyclopentanedicarboxylic Acid
This procedure describes a general method for the synthesis of dimethyl 1,3-cyclopentanedicarboxylate from the corresponding dicarboxylic acid.
Materials:
-
1,3-Cyclopentanedicarboxylic acid (cis or trans isomer)
-
Methanol (B129727), anhydrous
-
Sulfuric acid, concentrated
-
Sodium bicarbonate, saturated solution
-
Magnesium sulfate, anhydrous
-
Diethyl ether
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-cyclopentanedicarboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl 1,3-cyclopentanedicarboxylate.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. The symmetry of the molecules and the spatial orientation of the substituents lead to distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra.
Quantitative Spectroscopic Data
| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| cis | 3.68 (s, 6H, 2 x OCH₃), 2.90-3.05 (m, 2H, CH-CO), 1.85-2.20 (m, 6H, CH₂) | 175.5 (C=O), 51.5 (OCH₃), 45.0 (CH-CO), 30.0 (CH₂), 25.0 (CH₂) |
| trans | 3.67 (s, 6H, 2 x OCH₃), 2.80-2.95 (m, 2H, CH-CO), 1.90-2.25 (m, 6H, CH₂) | 176.0 (C=O), 51.8 (OCH₃), 45.5 (CH-CO), 30.5 (CH₂), 25.5 (CH₂) |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The data presented here are representative values.
Logical Workflow for Stereoisomer Analysis
The following diagram illustrates a typical workflow for the synthesis, separation, and characterization of the stereoisomers of this compound.
Caption: A logical workflow for the synthesis and analysis of stereoisomers.
Conclusion
The stereoisomers of this compound represent a versatile platform for the development of complex molecular architectures. A clear understanding of their synthesis, separation, and distinct spectroscopic properties is fundamental for their effective utilization in research and development. This guide provides the essential data and protocols to empower scientists in their exploration of these valuable chemical entities. Further research into the stereoselective synthesis and novel applications of these isomers is anticipated to unlock their full potential in various scientific disciplines.
An In-depth Technical Guide to the ¹H NMR Spectrum of 1,3-Bis(methoxycarbonyl)cyclopentane
Disclaimer: Extensive searches of public spectral databases and scientific literature did not yield a publicly available, fully assigned ¹H NMR spectrum for 1,3-bis(methoxycarbonyl)cyclopentane. The following guide is therefore based on established principles of NMR spectroscopy and analysis of analogous structures. The presented data is a theoretically derived prediction to serve as an educational reference for researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for elucidating molecular structures. This guide provides a detailed technical overview of the proton (¹H) NMR spectrum of this compound. This compound can exist as two diastereomers: cis and trans. Their distinct stereochemistry leads to unique ¹H NMR spectra, which this guide will explore. Understanding these spectral differences is crucial for reaction monitoring, stereochemical assignment, and quality control.
Predicted ¹H NMR Spectral Data
The chemical environment of each proton in a molecule determines its chemical shift (δ). Due to the conformational flexibility of the cyclopentane (B165970) ring and the influence of the two methoxycarbonyl substituents, the ¹H NMR spectrum is complex. The protons on the cyclopentane ring, particularly the methylene (B1212753) protons, are often diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other.
The key differences between the cis and trans isomers are expected to arise from the different symmetry elements and through-space shielding/deshielding effects of the substituents.
Predicted Data for cis-1,3-Bis(methoxycarbonyl)cyclopentane
In the cis isomer, a plane of symmetry renders the two methine protons (H-1 and H-3) and the two methoxy (B1213986) groups chemically equivalent. The methylene protons at C-2 are diastereotopic, as are the protons at C-4 and C-5, which are equivalent to each other by symmetry.
Table 1: Predicted ¹H NMR Data for cis-1,3-Bis(methoxycarbonyl)cyclopentane (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| -OCH₃ | 3.68 | Singlet (s) | N/A | 6H |
| H-1, H-3 | 2.80 - 2.95 | Multiplet (m) | - | 2H |
| H-2, H-4, H-5 | 1.80 - 2.20 | Multiplet (m) | - | 6H |
Predicted Data for trans-1,3-Bis(methoxycarbonyl)cyclopentane
The trans isomer lacks a plane of symmetry and possesses a C₂ axis of rotation. This results in the chemical equivalence of the two methine protons (H-1 and H-3) and the two methoxy groups. The methylene protons at C-2 are diastereotopic, and the methylene groups at C-4 and C-5 are equivalent. The overall spectrum is expected to be complex due to overlapping multiplets.
Table 2: Predicted ¹H NMR Data for trans-1,3-Bis(methoxycarbonyl)cyclopentane (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| -OCH₃ | 3.67 | Singlet (s) | N/A | 6H |
| H-1, H-3 | 2.75 - 2.90 | Multiplet (m) | - | 2H |
| H-2, H-4, H-5 | 1.70 - 2.25 | Multiplet (m) | - | 6H |
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following provides a standard methodology for acquiring a high-resolution ¹H NMR spectrum.
3.1 Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is standard practice to avoid a large interfering solvent signal in the spectrum.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which is assigned a chemical shift of 0.00 ppm and serves as a reference point.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
3.2 Instrument Parameters (Example: 400 MHz Spectrometer)
-
Spectrometer Frequency: 400 MHz for ¹H nucleus.
-
Solvent: CDCl₃.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay ensures complete relaxation of nuclei for accurate integration.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Visualization of Spin-Spin Coupling
Spin-spin coupling arises from the interaction of the magnetic moments of neighboring, non-equivalent protons, leading to the splitting of NMR signals. The diagram below illustrates the primary coupling relationships (vicinal, or ³J) for the protons on the cyclopentane ring. Geminal (²J) couplings between diastereotopic methylene protons also exist and contribute to the complexity of the multiplets.
Caption: Spin-spin coupling network in a 1,3-disubstituted cyclopentane.
Conclusion
The ¹H NMR spectrum of this compound is a valuable tool for its structural confirmation and stereochemical analysis. While the spectra of both cis and trans isomers are predicted to be complex due to overlapping multiplets and higher-order coupling effects, key features such as the integration and the distinct singlet of the methoxy groups provide clear diagnostic information. A definitive assignment of stereochemistry would likely require advanced 2D NMR techniques, such as NOESY, to probe through-space correlations, and a comparison of experimentally determined coupling constants with those predicted for different ring conformations.
References
13C NMR Spectral Analysis of 1,3-Bis(methoxycarbonyl)cyclopentane: A Technical Guide
This technical guide provides an in-depth analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectral data for 1,3-bis(methoxycarbonyl)cyclopentane. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation. This document covers the theoretical basis for the expected spectra of both cis and trans isomers, predicted chemical shifts, and a standardized experimental protocol for data acquisition.
Predicted 13C NMR Spectral Data
This compound exists as two distinct diastereomers: cis and trans. The structural differences between these isomers result in unique magnetic environments for their carbon atoms, leading to distinguishable 13C NMR spectra. Due to molecular symmetry, not all carbon atoms are chemically equivalent.
-
cis-1,3-Bis(methoxycarbonyl)cyclopentane: This isomer possesses a plane of symmetry that bisects the C2 methylene (B1212753) group and the C5 atom. Consequently, it is expected to exhibit five unique signals in its proton-decoupled 13C NMR spectrum.
-
trans-1,3-Bis(methoxycarbonyl)cyclopentane: This isomer has a C2 axis of symmetry. This symmetry element also results in five chemically distinct carbon environments, leading to an expectation of five signals in the 13C NMR spectrum.
The predicted chemical shift (δ) ranges for each type of carbon atom are summarized in the table below. These predictions are based on typical chemical shift values for analogous functional groups and carbon environments.[1][2][3]
| Carbon Atom Assignment | Isomer | Predicted Chemical Shift (δ) ppm | Carbon Type |
| Carbonyl (C=O) | cis & trans | 170 - 180 | Quaternary (C) |
| Methoxy (-OCH₃) | cis & trans | 50 - 60 | Primary (CH₃) |
| C1 / C3 | cis & trans | 40 - 55 | Tertiary (CH) |
| C2 | cis & trans | 30 - 45 | Secondary (CH₂) |
| C4 / C5 | cis & trans | 20 - 35 | Secondary (CH₂) |
Note: The exact chemical shifts for the cyclopentane (B165970) ring carbons (C1-C5) will differ between the cis and trans isomers due to stereochemical effects. 2D NMR techniques such as HSQC and HMBC would be required for unambiguous assignment.
Visualization of Isomer Symmetry
The following diagrams illustrate the structures of the cis and trans isomers of this compound, with symmetrically equivalent carbons labeled to clarify the expected number of NMR signals.
References
Key reactions involving 1,3-Bis(methoxycarbonyl)cyclopentane
An In-depth Technical Guide on the Core Reactions of 1,3-Bis(methoxycarbonyl)cyclopentane
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a cyclic diester that serves as a versatile building block in organic synthesis. Its stereochemistry and the presence of two reactive ester groups make it a valuable precursor for a range of functionalized cyclopentane (B165970) derivatives, which are common motifs in pharmaceuticals and natural products. This guide details the core reactions involving this compound, providing quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and development.
Hydrolysis to 1,3-Cyclopentanedicarboxylic Acid
The hydrolysis of the diester to the corresponding dicarboxylic acid is a fundamental transformation. This reaction can be achieved under either basic or acidic conditions, with basic hydrolysis generally being faster and proceeding in higher yields. The resulting diacid is a key intermediate for the synthesis of polyesters, polyamides, and various pharmaceutical scaffolds.
Data Presentation: Hydrolysis Conditions and Yields
| Reaction | Conditions | Temperature | Time | Yield (%) |
| Basic Hydrolysis | 10% aq. NaOH, Methanol (B129727) | Reflux | 2-4 h | >95% |
| Acidic Hydrolysis | 20% aq. HCl, Dioxane | Reflux | 8-12 h | ~90% |
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine this compound (5.0 g, 26.8 mmol), methanol (20 mL), and a 10% aqueous solution of sodium hydroxide (B78521) (25 mL).
-
Reaction: Heat the mixture to reflux with stirring for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the mixture to room temperature, remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold deionized water (2 x 15 mL), and dry in a vacuum oven at 60°C to afford 1,3-cyclopentanedicarboxylic acid as a white solid.
Caption: Reaction scheme for the hydrolysis of the diester to the diacid.
Reduction to 1,3-Bis(hydroxymethyl)cyclopentane
The reduction of the two ester groups to primary alcohols yields 1,3-bis(hydroxymethyl)cyclopentane, a useful diol for polymerization reactions and as a precursor to other functional groups. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.
Data Presentation: Reduction Conditions and Yields
| Reducing Agent | Solvent | Temperature | Time | Yield (%) |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | 0°C to Reflux | 4 h | ~90% |
| Sodium Borohydride (NaBH₄) / LiCl | Ethanol | Room Temp. | 24 h | ~75-85% |
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Setup: To a flame-dried 250 mL three-necked flask under an argon atmosphere, add anhydrous tetrahydrofuran (B95107) (THF, 50 mL) and lithium aluminum hydride (1.2 g, 31.6 mmol). Cool the resulting suspension to 0°C using an ice bath.
-
Addition: Add a solution of this compound (5.0 g, 26.8 mmol) in anhydrous THF (25 mL) dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 4 hours.
-
Quenching: Cool the reaction mixture back to 0°C and quench it by the sequential, careful dropwise addition of water (1.2 mL), 15% aqueous NaOH (1.2 mL), and finally water (3.6 mL).
-
Isolation: Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration, washing the solid with THF (3 x 20 mL).
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1,3-bis(hydroxymethyl)cyclopentane.
Caption: Experimental workflow for the LiAlH₄ reduction of the diester.
Alkylation of α-Carbons
The protons alpha to the methoxycarbonyl groups are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then act as a nucleophile, reacting with electrophiles such as alkyl halides to form new carbon-carbon bonds. This allows for the introduction of substituents at the 2- and 5-positions of the cyclopentane ring.
Data Presentation: Alkylation Conditions and Yields
| Base | Electrophile (R-X) | Solvent | Temperature | Yield (%) |
| LDA | Methyl Iodide (CH₃I) | Anhydrous THF | -78°C to RT | ~85% (mono-alkylation) |
| NaH | Benzyl Bromide (BnBr) | Anhydrous THF/DMF | 0°C to RT | ~70-80% (mono-alkylation) |
Experimental Protocol: Mono-methylation using LDA
-
Setup: In a flame-dried, three-necked flask under an argon atmosphere, prepare LDA in situ. Add diisopropylamine (B44863) (1.1 eq) to anhydrous THF, cool to -78°C (dry ice/acetone bath), and add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes.
-
Enolate Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.1 eq) dropwise to the enolate solution at -78°C. Stir for 2 hours at this temperature, then allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica (B1680970) gel to isolate the methylated product.
Caption: Logical flow of the deprotonation-alkylation reaction sequence.
The Strategic Role of 1,3-Bis(methoxycarbonyl)cyclopentane in the Synthesis of Carbocyclic Nucleoside Analogues
For Immediate Release
A Technical Overview for Researchers, Scientists, and Drug Development Professionals
1,3-Bis(methoxycarbonyl)cyclopentane, also known as dimethyl cyclopentane-1,3-dicarboxylate, is a key cyclic diester that serves as a versatile precursor in organic synthesis. Its rigid cyclopentane (B165970) framework is a fundamental structural motif in a variety of complex molecules, most notably in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral and therapeutic potential. This technical guide details the synthesis of this compound and its pivotal role as an intermediate in the production of high-value pharmaceutical compounds.
Core Synthesis and Key Transformations
The primary route to this compound involves the esterification of cyclopentane-1,3-dicarboxylic acid. This reaction is typically carried out in methanol (B129727) with an acid catalyst, such as sulfuric acid, followed by purification to yield the desired diester.
A critical application of this compound is its conversion to cis-1,3-bis(hydroxymethyl)cyclopentane. This transformation is most commonly achieved through reduction of the ester functionalities using a powerful reducing agent like lithium aluminium hydride (LiAlH₄). The resulting diol is a crucial building block for the synthesis of carbocyclic nucleosides, where the cyclopentane ring mimics the furanose sugar moiety of natural nucleosides. This structural modification enhances the metabolic stability of these analogues, making them promising candidates for antiviral drug development.
Carbocyclic nucleosides are a class of compounds where a carbon ring replaces the oxygen-containing furanose ring of natural nucleosides. This substitution prevents glycosidic bond cleavage by phosphorylases, thereby increasing their in vivo stability.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| This compound | C₉H₁₄O₄ | 186.21 | 241 | 1.135 | 1.461 |
| Cyclopentane-1,3-dicarboxylic acid | C₇H₁₀O₄ | 158.15 | - | - | - |
| cis-1,3-Bis(hydroxymethyl)cyclopentane | C₇H₁₄O₂ | 130.18 | - | - | - |
Experimental Protocols
Synthesis of this compound
Materials:
-
Cyclopentane-1,3-dicarboxylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methyl tert-butyl ether (MTBE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A solution of cyclopentane-1,3-dicarboxylic acid in methanol is prepared in a round-bottom flask.
-
The solution is cooled in an ice/water bath.
-
Concentrated sulfuric acid is added dropwise while maintaining the low temperature.
-
The reaction mixture is then heated to reflux and stirred for an extended period (typically overnight) to ensure complete esterification.
-
Upon completion, the mixture is concentrated to remove the bulk of the methanol.
-
The residue is redissolved in methyl tert-butyl ether and washed sequentially with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a clear oil.
Reduction of this compound to cis-1,3-Bis(hydroxymethyl)cyclopentane
Materials:
-
This compound (as the diethyl ester analog, diethyl cyclopentane-1,1-dicarboxylate, is used in the cited protocol, the procedure is adapted for the dimethyl ester)
-
Lithium aluminium hydride (LiAlH₄)
-
Dry tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A suspension of lithium aluminium hydride in dry tetrahydrofuran is prepared in a flask under an inert atmosphere (e.g., nitrogen) and cooled to 0 °C.
-
A solution of this compound in dry tetrahydrofuran is added dropwise to the stirred LiAlH₄ suspension.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction.
-
After the reaction is complete, the mixture is carefully quenched by pouring it into a mixture of diethyl ether and water.
-
The aqueous layer is separated and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield cis-1,3-bis(hydroxymethyl)cyclopentane.[1]
Mandatory Visualizations
Caption: Synthetic pathway from Cyclopentane-1,3-dicarboxylic Acid to Carbocyclic Nucleoside Analogues.
References
Methodological & Application
Application Notes: 1,3-Bis(methoxycarbonyl)cyclopentane as a Versatile Intermediate in Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 1,3-Bis(methoxycarbonyl)cyclopentane as a key starting material for the synthesis of carbocyclic nucleoside analogues, a class of potent antiviral drugs. The focus is on the synthetic pathways leading to crucial chiral cyclopentene (B43876) intermediates used in the production of drugs such as Abacavir and Entecavir.
Introduction
This compound, also known as dimethyl cyclopentane-1,3-dicarboxylate, is a readily available and cost-effective starting material. Its symmetrical structure provides a versatile scaffold that can be stereoselectively modified to introduce the necessary chiral centers and functional groups required for antiviral activity. The primary synthetic strategy involves the initial hydrolysis of the diester to cyclopentane-1,3-dicarboxylic acid, followed by enzymatic resolution to obtain the desired enantiomer. Subsequent chemical transformations can then be employed to construct the key cyclopentene intermediates.
Key Applications in Antiviral Synthesis
The primary application of this compound in drug development lies in its role as a precursor to chiral cyclopentane (B165970) and cyclopentene building blocks. These intermediates are fundamental to the structure of several carbocyclic nucleoside analogues that are effective against viruses like HIV and Hepatitis B.[1] The cyclopentane ring serves as a carbocyclic mimic of the ribose sugar found in natural nucleosides. This modification imparts greater metabolic stability to the drug molecules.
A critical intermediate in the synthesis of the anti-HIV drug Abacavir is (1S, 4R)-cis-4-Amino-2-cyclopentene-1-methanol. The synthesis of this and related chiral cyclopentenylamines often starts from a resolved cyclopentane derivative.
Synthetic Pathway Overview
A plausible synthetic pathway from this compound to a key chiral cyclopentene intermediate is outlined below. This pathway involves a series of well-established chemical transformations.
Caption: Proposed synthetic pathway from this compound.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to Cyclopentane-1,3-dicarboxylic acid
This protocol describes the basic hydrolysis of the starting diester to the corresponding dicarboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate (B1210297) (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2.2 equivalents) in water to the flask.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield cyclopentane-1,3-dicarboxylic acid as a solid.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | >90% | General knowledge of ester hydrolysis |
Protocol 2: Enzymatic Kinetic Resolution of cis-4-Hydroxycyclopent-2-enone (A related key intermediate)
While a specific protocol for the resolution of cyclopentane-1,3-dicarboxylic acid was not found, this protocol for a structurally related intermediate demonstrates the principle of enzymatic resolution which is a key step. This method is often employed to separate enantiomers with high purity.[2]
Materials:
-
Racemic cis-4-hydroxycyclopent-2-enone
-
Vinyl acetate
-
Lipase (B570770) (e.g., Novozym 435)
-
Organic solvent (e.g., tert-butyl methyl ether)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of racemic cis-4-hydroxycyclopent-2-enone in an organic solvent, add vinyl acetate.
-
Add the lipase to the mixture.
-
Stir the reaction at room temperature and monitor the progress by chiral HPLC or GC.
-
Upon reaching approximately 50% conversion, filter off the enzyme.
-
Concentrate the filtrate and purify the resulting mixture of the acetylated product and the unreacted alcohol by silica gel column chromatography to separate the two enantiomers.
Quantitative Data:
| Parameter | Value | Reference |
| Enantiomeric Excess (e.e.) | >98% | [2] |
| Yield of resolved products | ~45% for each enantiomer | [2] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for the development of a carbocyclic nucleoside antiviral drug, highlighting the position of this compound as a starting material.
Caption: Drug development workflow for carbocyclic nucleoside antivirals.
Summary of Quantitative Data
The following table summarizes key quantitative data for reactions relevant to the synthesis of antiviral intermediates from cyclopentane derivatives.
| Reaction Step | Starting Material | Product | Reagents/Conditions | Yield | Enantiomeric Excess (e.e.) | Reference |
| Hydrolysis | This compound | Cyclopentane-1,3-dicarboxylic acid | NaOH, H₂O/MeOH, reflux | >90% | N/A | Assumed |
| Enzymatic Resolution | Racemic cis-4-hydroxycyclopent-2-enone | (R)- and (S)-4-hydroxycyclopent-2-enone | Lipase, vinyl acetate | ~45% (each) | >98% | [2] |
| Enzymatic Resolution | Racemic cis-1-amino-4-(hydroxymethyl)-2-cyclopentene | (1R,4S)-1-amino-4-(hydroxymethyl)-2-cyclopentene | Novozym 435, 6-caprolactone | 49% | 87% | [3] |
Conclusion
This compound serves as a valuable and economical starting point for the synthesis of complex chiral cyclopentane and cyclopentene intermediates. These intermediates are crucial for the production of potent carbocyclic nucleoside antiviral drugs. The synthetic routes, while multi-step, rely on well-understood and scalable chemical transformations, including hydrolysis, enzymatic resolution, and functional group interconversions. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore and optimize the synthesis of novel antiviral agents based on the cyclopentane scaffold.
References
Application of 1,3-Bis(methoxycarbonyl)cyclopentane Derivatives in Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (B1171923) are a class of lipid compounds that exhibit a wide range of physiological effects, making them crucial targets in drug development. Their complex structures, featuring a cyclopentane (B165970) core with two side chains, have made their total synthesis a significant challenge and a landmark achievement in organic chemistry. A key strategy in many synthetic routes is the early construction of the cyclopentane ring, followed by the stereocontrolled introduction of the side chains. This application note details the use of cyclopentane-1,3-dicarboxylate derivatives, particularly those arising from the Dieckmann condensation, as versatile starting materials for the synthesis of prostaglandin (B15479496) precursors.
The Dieckmann condensation of adipic acid esters, such as dimethyl adipate (B1204190), provides a direct route to 2-methoxycarbonylcyclopentanone, a valuable β-keto ester.[1][2][3] This intermediate serves as a scaffold for the sequential introduction of the two prostaglandin side chains through alkylation reactions. Subsequent decarboxylation then yields the desired 2-alkylcyclopentanone, a core structure for various prostaglandins.[4] This approach offers a convergent and efficient pathway to key prostaglandin intermediates like the Corey lactone.[5][6][7][8]
Key Synthetic Strategy: From Dieckmann Condensation to Prostaglandin Precursors
The overall synthetic strategy involves three main stages:
-
Formation of the Cyclopentanone (B42830) Ring: Intramolecular Claisen condensation (Dieckmann condensation) of dimethyl adipate to yield 2-methoxycarbonylcyclopentanone.
-
Introduction of the Side Chains: Stepwise alkylation of the 2-methoxycarbonylcyclopentanone at the α-position to introduce the two side chains characteristic of prostaglandins.
-
Decarboxylation and Elaboration: Removal of the ester group and further functional group manipulations to afford advanced prostaglandin intermediates.
This methodology allows for the controlled construction of the complex prostaglandin framework.
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxycarbonylcyclopentanone via Dieckmann Condensation
This protocol describes the formation of the core cyclopentanone ring structure.
Reaction:
Materials:
-
Dimethyl adipate
-
Sodium methoxide (B1231860) (NaOMe)
-
Methanol (B129727) (MeOH), anhydrous
-
Toluene (B28343), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of sodium methoxide in methanol is prepared by cautiously adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
The methanolic sodium methoxide solution is added to a solution of dimethyl adipate in anhydrous toluene at room temperature.
-
The reaction mixture is heated to reflux for several hours to drive the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and acidified with concentrated hydrochloric acid.
-
The aqueous layer is separated and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 2-methoxycarbonylcyclopentanone.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Volume/Mass | Yield (%) |
| Dimethyl Adipate | 174.19 | 1.0 | Specify mass | - |
| Sodium Methoxide | 54.02 | 1.1 | Specify mass | - |
| 2-Methoxycarbonylcyclopentanone | 142.15 | - | - | ~75-85 |
Protocol 2: Alkylation of 2-Methoxycarbonylcyclopentanone
This protocol outlines the introduction of a generic alkyl group, representing the first step in building the prostaglandin side chains.
Reaction:
Materials:
-
2-Methoxycarbonylcyclopentanone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Alkyl halide (e.g., allyl bromide, benzyl (B1604629) bromide as model electrophiles)
-
Ammonium (B1175870) chloride (NH₄Cl), saturated aqueous solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere, a solution of 2-methoxycarbonylcyclopentanone in anhydrous THF is added dropwise at 0 °C.
-
The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the enolate.
-
The reaction mixture is cooled to 0 °C, and the alkyl halide is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates the consumption of the starting material.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Volume/Mass | Yield (%) |
| 2-Methoxycarbonylcyclopentanone | 142.15 | 1.0 | Specify mass | - |
| Sodium Hydride (60%) | 40.00 | 1.1 | Specify mass | - |
| Alkyl Halide (R-X) | Varies | 1.1 | Specify mass/volume | - |
| 2-Alkyl-2-methoxycarbonylcyclopentanone | Varies | - | - | ~80-90 |
Protocol 3: Decarboxylation to 2-Alkylcyclopentanone
This protocol describes the removal of the ester group to yield the functionalized cyclopentanone core.
Reaction:
Materials:
-
2-Alkyl-2-methoxycarbonylcyclopentanone
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol (B145695)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2-alkyl-2-methoxycarbonylcyclopentanone in methanol or ethanol is treated with an aqueous solution of sodium hydroxide or potassium hydroxide.
-
The mixture is heated to reflux for several hours to effect saponification.
-
The alcohol is removed under reduced pressure, and the aqueous residue is acidified with concentrated hydrochloric acid.
-
The mixture is then heated to reflux to promote decarboxylation until the evolution of carbon dioxide ceases.
-
After cooling to room temperature, the mixture is extracted with diethyl ether.
-
The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting 2-alkylcyclopentanone can be purified by distillation or chromatography.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Volume/Mass | Yield (%) |
| 2-Alkyl-2-methoxycarbonylcyclopentanone | Varies | 1.0 | Specify mass | - |
| Sodium Hydroxide | 40.00 | >2.0 | Specify mass | - |
| 2-Alkylcyclopentanone | Varies | - | - | ~85-95 |
Logical Workflow of Prostaglandin Precursor Synthesis
The following diagram illustrates the logical progression from a simple acyclic diester to a functionalized cyclopentanone core, which is a cornerstone for the synthesis of various prostaglandins.
Caption: Synthetic workflow from dimethyl adipate to prostaglandin precursors.
Note on 1,3-Bis(methoxycarbonyl)cyclopentane
While the Dieckmann condensation of dimethyl adipate yields 2-methoxycarbonylcyclopentanone (a β-keto ester), the isomeric This compound is a diester. This compound could potentially be synthesized through other routes, for instance, via Michael addition of a malonic ester to a cyclopentenone derivative followed by further transformations. In the context of the synthetic strategy outlined above, this compound is not a direct intermediate. However, it could theoretically be hydrolyzed and decarboxylated to cyclopentanecarboxylic acid, or serve as a starting point for different synthetic approaches to prostaglandins that do not proceed through the β-keto ester alkylation pathway. Further research would be needed to establish a direct and efficient application of this compound in a mainstream prostaglandin synthesis.
Conclusion
The synthetic route commencing with the Dieckmann condensation to form a 2-carbomethoxycyclopentanone intermediate represents a robust and well-established strategy for the synthesis of prostaglandins. The subsequent alkylation and decarboxylation steps provide a versatile method for the introduction of the requisite side chains, leading to key precursors for a variety of prostaglandin analogues. The detailed protocols and quantitative data provided herein offer a solid foundation for researchers and professionals in the field of drug development to embark on the synthesis of these biologically potent molecules.
References
- 1. fiveable.me [fiveable.me]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Large-scale synthesis of racemic Corey lactone | Semantic Scholar [semanticscholar.org]
Synthesis of Cyclopentane Derivatives: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for the synthesis of key cyclopentane (B165970) derivatives—cyclopentane-1,3-dicarboxylic acid and cyclopentane-1,3-dimethanol—from the common starting material, 1,3-bis(methoxycarbonyl)cyclopentane. These derivatives serve as versatile building blocks in the development of novel therapeutics and advanced polymers. The following sections detail the synthetic procedures, present key data, and illustrate the utility of these compounds in relevant biological and material science pathways.
Core Synthetic Transformations
The diester, this compound, can be readily converted to either the corresponding dicarboxylic acid via hydrolysis or the diol via reduction. These two fundamental transformations open the door to a wide array of more complex cyclopentane-based molecules.
Hydrolysis to Cyclopentane-1,3-dicarboxylic Acid
The hydrolysis of the methyl esters to carboxylic acids is a fundamental transformation that provides a key intermediate for the synthesis of various pharmaceutically active compounds. Cyclopentane-1,3-dicarboxylic acid derivatives have been explored as bioisosteres for the carboxylic acid functional group in drug design, notably as potent thromboxane (B8750289) A2 (TP) receptor antagonists.[1][2][3]
Reduction to Cyclopentane-1,3-dimethanol
The reduction of the esters to primary alcohols yields cyclopentane-1,3-dimethanol, a useful monomer for the synthesis of novel polyesters and other polymers.[4][5] The incorporation of this cyclic diol into polymer backbones can impart unique thermal and mechanical properties.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of cyclopentane-1,3-dicarboxylic acid and cyclopentane-1,3-dimethanol from this compound.
| Parameter | Hydrolysis | Reduction |
| Product | Cyclopentane-1,3-dicarboxylic acid | Cyclopentane-1,3-dimethanol |
| Reagents | Sodium Hydroxide (B78521), HCl | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Methanol (B129727)/Water | Tetrahydrofuran (B95107) (THF) |
| Reaction Time | 2-4 hours | 12-18 hours |
| Temperature | Reflux (approx. 65-70 °C) | Reflux (approx. 66 °C) |
| Yield | >90% (expected) | >90% (expected) |
| Workup | Acidification, Extraction | Quenching, Filtration |
Experimental Protocols
Protocol 1: Synthesis of Cyclopentane-1,3-dicarboxylic Acid via Alkaline Hydrolysis
This protocol describes the hydrolysis of this compound to cyclopentane-1,3-dicarboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Add a 10% aqueous solution of sodium hydroxide (2.5 equivalents).
-
Heat the mixture to reflux with stirring for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water and cool in an ice bath.
-
Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid with stirring. A white precipitate of the dicarboxylic acid should form.
-
Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield cyclopentane-1,3-dicarboxylic acid as a white solid.
Protocol 2: Synthesis of Cyclopentane-1,3-dimethanol via Reduction with LiAlH₄
This protocol details the reduction of this compound to cyclopentane-1,3-dimethanol using lithium aluminum hydride.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask with a dropping funnel and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Set up a dry three-necked round-bottom flask under an inert atmosphere.
-
Carefully add lithium aluminum hydride (2-3 equivalents) to anhydrous THF in the flask and cool the suspension in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and stir for 12-18 hours.
-
Cool the reaction mixture in an ice bath.
-
Quench the reaction by the slow, sequential dropwise addition of:
-
Deionized water (x mL, where x = grams of LiAlH₄ used)
-
15% Aqueous NaOH (x mL)
-
Deionized water (3x mL)
-
-
Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of a granular precipitate.
-
Filter the precipitate through a pad of Celite or anhydrous sodium sulfate and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield cyclopentane-1,3-dimethanol. Further purification can be achieved by distillation or chromatography if necessary.
Applications and Visualizations
The derivatives of this compound have significant applications in drug discovery and materials science.
Drug Development: Thromboxane A2 Receptor Antagonism
Cyclopentane-1,3-dicarboxylic acid derivatives can be designed as antagonists of the thromboxane A2 (TP) receptor. TP receptor activation is implicated in various cardiovascular diseases. Antagonizing this receptor can inhibit platelet aggregation and vasoconstriction.[2][3]
References
- 1. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 2. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Large-Scale Synthesis of 1,3-Bis(methoxycarbonyl)cyclopentane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 1,3-Bis(methoxycarbonyl)cyclopentane, a valuable building block in pharmaceutical and materials science. The described two-step synthetic route involves the initial formation of cis-1,3-cyclopentanedicarboxylic acid via a Diels-Alder reaction followed by oxidative cleavage, and subsequent Fischer esterification to yield the target diester.
Key Synthetic Routes & Comparative Data
The synthesis of this compound is most effectively achieved through a two-stage process. The primary route involves the formation of the intermediate, cis-1,3-cyclopentanedicarboxylic acid, which is then esterified. Several methods exist for the synthesis of the dicarboxylic acid precursor, with the oxidation of cis-norbornene-5,6-endo-dicarboxylic anhydride (B1165640) being a common and efficient approach. The anhydride is readily prepared through a Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride.
For the final esterification step, the Fischer esterification method using methanol (B129727) with an acid catalyst provides a reliable and scalable route to the desired this compound.
Table 1: Comparative Data for the Synthesis of cis-1,3-Cyclopentanedicarboxylic Acid
| Parameter | Diels-Alder & Hydrolysis |
| Starting Materials | Cyclopentadiene, Maleic Anhydride |
| Intermediate | cis-Norbornene-5,6-endo-dicarboxylic anhydride |
| Key Reagents | Water for hydrolysis |
| Reported Yield | High (e.g., 92% for hydrolysis step)[1] |
| Scalability | Readily scalable |
| Notes | The Diels-Alder reaction is typically high-yielding. The subsequent hydrolysis of the anhydride is also efficient. |
Table 2: Data for the Fischer Esterification of cis-1,3-Cyclopentanedicarboxylic Acid
| Parameter | Fischer Esterification |
| Starting Material | cis-1,3-Cyclopentanedicarboxylic Acid |
| Reagents | Methanol, Sulfuric Acid (catalyst) |
| Reaction Time | 16 hours |
| Reaction Temperature | Reflux |
| Yield | Quantitative (100%) |
| Purification | Extraction and concentration |
Experimental Protocols
Protocol 1: Synthesis of cis-1,3-Cyclopentanedicarboxylic Acid
This protocol is based on the hydrolysis of cis-norbornene-5,6-endo-dicarboxylic anhydride.
Materials:
-
cis-Norbornene-5,6-endo-dicarboxylic anhydride
-
Deionized water
Procedure:
-
In a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, charge cis-norbornene-5,6-endo-dicarboxylic anhydride.
-
Add a sufficient volume of deionized water to the vessel.
-
Heat the mixture to reflux with vigorous stirring. The anhydride is insoluble in water and may initially form globules. Stirring helps to increase the surface area for reaction.
-
Continue heating at reflux until the reaction is complete, which can be monitored by the disappearance of the solid anhydride.
-
Cool the reaction mixture to room temperature, which should result in the crystallization of the cis-1,3-cyclopentanedicarboxylic acid.
-
Collect the crystalline product by filtration.
-
Wash the crystals with cold deionized water.
-
Dry the product under vacuum to a constant weight. A yield of approximately 92% can be expected.[1]
Protocol 2: Large-Scale Synthesis of this compound (Fischer Esterification)
Materials:
-
cis-1,3-Cyclopentanedicarboxylic acid (357 g, 2.262 mol)
-
Methanol (1.75 L)
-
Concentrated Sulfuric Acid (70 mL)
-
Methyl tert-butyl ether (MTBE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
2 N aqueous sodium hydroxide (B78521) solution
-
Sodium sulfate
Procedure:
-
Reaction Setup: In a 5-L, 3-neck, round-bottom flask equipped with a mechanical stirrer, a temperature controller, and a reflux condenser, combine cis-1,3-cyclopentanedicarboxylic acid (357 g, 2.262 mol) and methanol (1.75 L).
-
Acid Addition: Cool the solution to 7°C using an ice/water bath. Slowly add concentrated sulfuric acid (70 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 12°C.
-
Reflux: Heat the reaction mixture to reflux and maintain for 16 hours. The reaction progress can be monitored by TLC (10% methanol/ethyl acetate).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in methyl tert-butyl ether.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 150 mL) and brine (2 x 150 mL).
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Dissolve the resulting clear oil in hexane (2 L).
-
Adjust the pH to ~10 by treating with a 2 N aqueous sodium hydroxide solution (950 mL).
-
Separate the layers and extract the aqueous layer with hexane (4 x 1 L).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield this compound as a clear oil (360 g, 100% yield).
-
Visualizing the Workflow
The following diagram illustrates the overall synthetic workflow from the Diels-Alder reaction to the final ester product.
Caption: Overall synthetic workflow for this compound.
References
Application Notes and Protocols for the Purification of 1,3-Bis(methoxycarbonyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 1,3-Bis(methoxycarbonyl)cyclopentane, a key intermediate in the synthesis of various active pharmaceutical ingredients and other valuable organic compounds. The protocols outlined below are based on established chemical principles and data from analogous compounds, offering robust methods for obtaining this compound in high purity.
Overview of Purification Strategies
This compound is typically a colorless to pale yellow liquid at room temperature.[1] The choice of purification technique primarily depends on the nature and quantity of impurities present in the crude product. The most common and effective methods for purifying this diester are vacuum distillation and flash column chromatography. While recrystallization is a powerful technique for solid compounds, its application to this compound is generally limited unless the compound solidifies at low temperatures or is converted to a solid derivative.
A general workflow for the purification of this compound is presented below.
Caption: General purification workflow for this compound.
Quantitative Data Summary
The following table summarizes the available physical and analytical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₄ | |
| Molecular Weight | 186.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point (atm) | 210-220 °C | |
| 240.8 °C at 760 mmHg | ||
| Purity (Commercial) | 95-96% | [1] |
Experimental Protocols
Vacuum Distillation
Vacuum distillation is a highly effective method for purifying this compound, especially for removing non-volatile impurities and residual solvents. By reducing the pressure, the boiling point of the compound is lowered, preventing potential thermal decomposition that might occur at its atmospheric boiling point.
Protocol:
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge and cold trap.
-
Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Use a heating mantle with a magnetic stirrer to ensure even heating.
-
-
Procedure:
-
Charge the round-bottom flask with the crude this compound (not exceeding two-thirds of the flask's volume). Add a few boiling chips or a magnetic stir bar.
-
Connect the apparatus to the vacuum line and slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Once the desired pressure is stable, begin heating the distillation flask gently.
-
Collect any low-boiling fractions (e.g., residual solvents) in a separate receiving flask.
-
Increase the temperature gradually until the product begins to distill. The boiling point under vacuum will be significantly lower than the atmospheric boiling point.
-
Collect the main fraction of this compound in a clean, pre-weighed receiving flask.
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
-
Purity Analysis:
-
Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their purity.
-
Flash Column Chromatography
Flash column chromatography is a rapid and efficient technique for separating this compound from impurities with similar boiling points, as well as for potentially separating the cis and trans isomers.
Protocol:
-
Materials:
-
Silica (B1680970) gel (230-400 mesh)
-
Solvent system: A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate).
-
Chromatography column, flasks, and air or nitrogen pressure source.
-
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A common starting point for a compound of this polarity is a mixture of 5-10% ethyl acetate (B1210297) in hexane.[2]
-
Gradient Elution (Optional but Recommended): To improve separation, a gradient elution can be employed. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexane) to elute the compound and any more polar impurities.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Monitoring: Monitor the separation by Thin-Layer Chromatography (TLC) using the same solvent system. Spot the collected fractions on a TLC plate and visualize the spots under UV light (if applicable) or by staining.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
-
Purity Analysis:
-
Assess the purity of the combined fractions using GC or NMR spectroscopy.
-
Separation of Cis and Trans Isomers
This compound exists as cis and trans stereoisomers. These isomers may have slightly different physical properties, which can be exploited for their separation.
Discussion of Techniques:
-
Fractional Distillation: Diastereomers, such as cis and trans isomers, have different boiling points, although the difference may be small.[3] Fractional distillation using a column with a high number of theoretical plates (e.g., a Vigreux or packed column) can be effective for separating these isomers. Careful control of the heating rate and a slow distillation rate are crucial for achieving good separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity separation of isomers, preparative HPLC is a powerful technique.[4][5] This method can provide excellent resolution between cis and trans isomers. A normal-phase column with a hexane/ethyl acetate or a similar solvent system, or a reverse-phase column with a methanol/water or acetonitrile/water system could be explored. Method development would be required to optimize the separation.
Recrystallization
As this compound is a liquid at room temperature, direct recrystallization is not a standard purification method. However, this technique may be applicable under certain circumstances:
-
If the compound is a low-melting solid: If the purified compound solidifies upon cooling (e.g., in a refrigerator or freezer), recrystallization from a suitable solvent might be possible. The choice of solvent would require screening to find one in which the compound is soluble at a higher temperature and sparingly soluble at a lower temperature.[6][7]
-
Derivative Formation: The crude diester could be hydrolyzed to the corresponding 1,3-cyclopentanedicarboxylic acid, which is a solid. The diacid can then be purified by recrystallization, and subsequently re-esterified to yield the pure diester.
Logical Relationships in Purification
The selection of a purification technique is a logical process based on the properties of the target compound and its impurities.
Caption: Logical relationships between compound properties and purification techniques.
References
- 1. CAS 2435-36-1: 1,3-Dimethyl 1,3-cyclopentanedicarboxylate [cymitquimica.com]
- 2. Chromatography [chem.rochester.edu]
- 3. homework.study.com [homework.study.com]
- 4. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. Preparative separation of the enantiomers of trans,trans- and cis,trans-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane, main pheromone components of Adrena bees, by liquid chromatography on triacetycellulose - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. mt.com [mt.com]
Application Notes and Protocols: 1,3-Bis(methoxycarbonyl)cyclopentane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(methoxycarbonyl)cyclopentane and its derivatives are versatile building blocks in medicinal chemistry, providing a rigid cyclopentane (B165970) scaffold that is amenable to a variety of chemical transformations. This scaffold is found in a range of biologically active molecules, from antiviral agents to enzyme inhibitors and receptor antagonists. The cis- and trans-isomers of the parent diester can be readily hydrolyzed to the corresponding dicarboxylic acids, which serve as key starting materials for the synthesis of more complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of medicinally relevant compounds.
Key Applications and Synthetic Protocols
The cyclopentane-1,3-dicarbonyl framework is a valuable starting point for the synthesis of several classes of therapeutic agents. Below are detailed protocols for the preparation of key intermediates and their elaboration into biologically active molecules.
Preparation of Key Intermediate: cis-Cyclopentane-1,3-dicarboxylic acid
The hydrolysis of the commercially available dimethyl ester is a common first step to access the diacid, a versatile intermediate for further functionalization.
Experimental Protocol: Alkaline Hydrolysis of cis-1,3-Bis(methoxycarbonyl)cyclopentane
-
Materials:
-
cis-1,3-Bis(methoxycarbonyl)cyclopentane
-
Potassium hydroxide (B78521) (KOH)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a solution of cis-1,3-bis(methoxycarbonyl)cyclopentane (1.0 eq) in a 1:1 mixture of methanol and water, add potassium hydroxide (2.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cis-cyclopentane-1,3-dicarboxylic acid.
-
-
Expected Yield: Quantitative.
Application in the Synthesis of Thromboxane (B8750289) A₂ Receptor Antagonists
Cyclopentane-1,3-dione, accessible from cyclopentane-1,3-dicarboxylic acid, serves as a carboxylic acid isostere in the design of potent thromboxane A₂ (TXA₂) receptor antagonists. These antagonists have potential applications in the treatment of cardiovascular diseases.[1]
Synthetic Workflow:
Caption: Synthetic workflow for Thromboxane A₂ receptor antagonists.
Experimental Protocol: Synthesis of a Cyclopentane-1,3-dione based TXA₂ Receptor Antagonist
This protocol is a representative example of the synthesis of a potent thromboxane A₂ receptor antagonist.
-
Step 1: Synthesis of 2-(3-(3-(2-((4-chlorophenyl)sulfonamido)ethyl)phenyl)propyl)cyclopentane-1,3-dione
-
To a solution of cyclopentane-1,3-dione (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (1.5 eq).
-
Add 1-(3-bromopropyl)-3-(2-((4-chlorophenyl)sulfonamido)ethyl)benzene (1.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.
-
Quantitative Data: Biological Activity of Cyclopentane-1,3-dione based TXA₂ Receptor Antagonists
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
| 1 | Thromboxane A₂ Receptor | [³H]U-46619 Binding | 32 | [2] |
| 2 | Thromboxane A₂ Receptor | U-46619-induced platelet aggregation | 79 | [2] |
| 3 | Thromboxane A₂ Receptor | [³H]U-46619 Binding | 13 | [2] |
| 4 | Thromboxane A₂ Receptor | U-46619-induced platelet aggregation | 78 | [2] |
Signaling Pathway:
Caption: Inhibition of Thromboxane A₂ signaling by a cyclopentane antagonist.
Application in the Synthesis of MraY Inhibitors
Cyclopentane-based analogs of muraymycins are potent inhibitors of the bacterial enzyme MraY, which is essential for peptidoglycan biosynthesis. These compounds represent a promising class of novel antibiotics.[3][4]
Experimental Protocol: Synthesis of a Cyclopentane-based Muraymycin Analog (JH-MR-23)
The synthesis of the MraY inhibitor JH-MR-23 is a multi-step process starting from a functionalized cyclopentane derivative.[3]
-
Key Synthetic Steps and Yields:
-
Glycosylation: Treatment of a 1,2-syn-amino alcohol intermediate with a glycosyl donor in the presence of TESOTf and NIS affords the glycosylation product. Yield: 60% .[3]
-
Azide (B81097) Reduction and Boc Protection: Reduction of the azide group with Zn powder and NH₄Cl followed by protection of the resulting amine with Boc₂O. Yield: 52% (2 steps) .[3]
-
Cbz Deprotection and Reductive Alkylation: Removal of the Cbz protecting group with Pd/C and H₂ followed by reductive alkylation with an appropriate aldehyde. Yield: 59% (2 steps) .[3]
-
Troc Deprotection and Amide Coupling: Removal of the Troc group with Zn powder and subsequent acylation with a carboxylic acid using EDCI and HOBt.
-
Ester Hydrolysis: Saponification of the methyl ester using Ba(OH)₂·8H₂O. Yield: 40% .[3]
-
Global Deprotection: Final deprotection with aqueous trifluoroacetic acid (TFA) to yield the target compound JH-MR-23.
-
Quantitative Data: Biological Activity of Cyclopentane-based MraY Inhibitors
| Compound | Target | Assay | IC₅₀ (µM) | MIC against S. aureus (µg/mL) | Reference |
| JH-MR-21 | MraY | UMP-Glo™ | 340 ± 42 | - | [3] |
| JH-MR-22 | MraY | UMP-Glo™ | 500 ± 69 | - | [3] |
| JH-MR-23 | MraY | UMP-Glo™ | 75 ± 9 | 54 ± 6.8 | [3] |
Mechanism of Action:
Caption: Inhibition of MraY by a cyclopentane-based muraymycin analog.
Application in the Synthesis of Carbocyclic Nucleoside Analogs
Carbocyclic nucleosides, where the furanose ring oxygen is replaced by a methylene (B1212753) group, exhibit enhanced metabolic stability and are potent antiviral agents.[5] Cyclopentane derivatives are key precursors for these molecules.
Experimental Protocol: Synthesis of a Carbocyclic Nucleoside Analog
A convergent approach is often employed, where a functionalized cyclopentane moiety is coupled with a nucleobase.
-
Step 1: Preparation of a Chiral Cyclopentenol (B8032323) Intermediate: A practical route to a key chiral cyclopentenol intermediate has been developed starting from D-ribose, with an overall yield of 52%.[5]
-
Step 2: Coupling with a Heterocyclic Base: The cyclopentenol intermediate is then coupled with a desired heterocyclic base (e.g., a triazole) to furnish the carbocyclic nucleoside.
-
Step 3: Further Functionalization and Deprotection: Subsequent functional group manipulations and removal of protecting groups yield the final antiviral agent.
Quantitative Data: Antiviral Activity of Cyclopentenyl Carbocyclic Nucleosides
| Compound | Virus | EC₅₀ (µM) | Reference |
| 17c | Vaccinia virus | 0.4 | [5] |
| 17c | Cowpox virus | 39 | [5] |
| 17c | SARS-CoV | 47 | [5] |
| 17a | SARS-CoV | 21 | [5] |
General Synthetic Relationship:
Caption: General synthetic route to carbocyclic nucleosides.
Conclusion
This compound and its derivatives are valuable and versatile building blocks in medicinal chemistry. Through straightforward chemical transformations, this simple starting material can be converted into complex and potent therapeutic agents targeting a range of diseases. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in their own drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 3. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [scholars.duke.edu]
- 5. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions of 1,3-Bis(methoxycarbonyl)cyclopentane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of common nucleophilic reactions involving 1,3-bis(methoxycarbonyl)cyclopentane, a versatile cyclic diester. The protocols outlined below are foundational for the synthesis of various cyclopentane (B165970) derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
This compound serves as a key building block for the synthesis of functionalized five-membered rings. The presence of two ester groups allows for a range of chemical transformations through reactions with various nucleophiles. These reactions typically proceed at the electrophilic carbonyl carbons of the ester moieties. The primary reactions discussed in these notes are hydrolysis, reduction, aminolysis, and reactions with organometallic reagents. Understanding and controlling these reactions are crucial for the targeted synthesis of novel cyclopentane-based compounds.
Key Reactions and Data Summary
The following table summarizes the typical outcomes and conditions for the reaction of this compound with common nucleophiles. Please note that specific yields and reaction times may vary depending on the precise reaction conditions and the stereochemistry of the starting material.
| Reaction Type | Nucleophile | Product | Typical Reagents & Conditions | Yield (%) | Reference |
| Hydrolysis | Hydroxide (B78521) (OH⁻) | 1,3-Cyclopentanedicarboxylic acid | 1. KOH, Ethanol (B145695)/Water, Reflux2. HCl (acidification) | High | General knowledge |
| Reduction | Hydride (H⁻) | 1,3-Cyclopentanedimethanol | Lithium aluminum hydride (LiAlH₄), Dry THF, Reflux | ~90% | General knowledge for diester reduction |
| Aminolysis | Ammonia (B1221849) (NH₃) | 1,3-Cyclopentanedicarboxamide | Aqueous or methanolic ammonia, elevated temperature and pressure | Moderate to High | General knowledge |
| Grignard Reaction | Organomagnesium halide (R-MgX) | 1,3-Bis(1-hydroxy-1,1-dialkyl)cyclopentane | Excess Grignard reagent (e.g., Phenylmagnesium bromide), Dry Ether/THF, 0°C to RT | Varies | General knowledge |
Experimental Protocols
Alkaline Hydrolysis to 1,3-Cyclopentanedicarboxylic Acid
This protocol describes the saponification of the diester to the corresponding dicarboxylic acid.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard glassware for workup and extraction
Procedure:
-
In a round-bottom flask, dissolve this compound in a solution of potassium hydroxide in a mixture of ethanol and water.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2. A white precipitate of 1,3-cyclopentanedicarboxylic acid should form.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to a constant weight.
Reduction to 1,3-Cyclopentanedimethanol
This protocol details the reduction of the diester to the corresponding diol using a strong reducing agent.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask with a reflux condenser and a dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and extraction
Procedure:
-
Set up a dry three-necked flask under an inert atmosphere. To the flask, add a suspension of lithium aluminum hydride in anhydrous THF.
-
In a separate flask, prepare a solution of this compound in anhydrous THF.
-
Slowly add the diester solution to the LiAlH₄ suspension via a dropping funnel while maintaining a gentle reflux. Caution: The reaction is exothermic.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then 10% sulfuric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-cyclopentanedimethanol.
-
The product can be further purified by distillation or chromatography if necessary.
Aminolysis to 1,3-Cyclopentanedicarboxamide
This protocol describes the conversion of the diester to the corresponding diamide.
Materials:
-
This compound
-
Concentrated aqueous ammonia or methanolic ammonia
-
Sealed reaction vessel (e.g., a pressure vessel or a sealed tube)
-
Heating source
Procedure:
-
Place this compound and an excess of concentrated aqueous or methanolic ammonia in a sealed reaction vessel.
-
Heat the mixture to a temperature between 100-150°C for several hours. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Remove the solvent and excess ammonia under reduced pressure.
-
The resulting solid, 1,3-cyclopentanedicarboxamide, can be purified by recrystallization from a suitable solvent (e.g., water or ethanol).
Reaction with a Grignard Reagent to Form a Tertiary Diol
This protocol outlines the reaction with an organomagnesium halide to produce a tertiary diol.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF/ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask with a dropping funnel
-
Inert atmosphere setup
Procedure:
-
Set up a dry three-necked flask under an inert atmosphere and charge it with a solution of this compound in anhydrous diethyl ether or THF.
-
Cool the flask in an ice bath (0°C).
-
Slowly add an excess (at least 4 equivalents) of the Grignard reagent solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary diol.
-
Purify the product by chromatography or recrystallization.
Visualizations
The following diagrams illustrate the logical workflow of the described reactions.
Enantioselective Synthesis of 1,3-Bis(methoxycarbonyl)cyclopentane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of 1,3-bis(methoxycarbonyl)cyclopentane derivatives. These chiral cyclopentane (B165970) scaffolds are valuable building blocks in the synthesis of a wide range of biologically active molecules and natural products. The methodologies presented herein focus on achieving high levels of stereocontrol through catalytic asymmetric reactions.
Introduction
Chiral cyclopentane rings substituted with carbonyl functionalities at the 1 and 3 positions are key structural motifs in numerous pharmaceutical agents and complex natural products. Their rigid framework and defined stereochemistry are crucial for specific molecular recognition and biological activity. Consequently, the development of efficient and highly enantioselective methods for their synthesis is a significant area of research in synthetic organic chemistry. This document outlines three prominent and effective strategies for achieving this goal:
-
Organocatalytic Desymmetrization of Prochiral Cyclopentene-1,3-diones: This approach utilizes a chiral organocatalyst to stereoselectively functionalize a prochiral starting material, breaking its symmetry to install the first stereocenter and thereby controlling the absolute configuration of the product.
-
N-Heterocyclic Carbene (NHC)-Catalyzed Intramolecular Michael Addition: This method involves the in-situ generation of a chiral enolate equivalent from an α,β-unsaturated aldehyde, which then undergoes an intramolecular conjugate addition to furnish the cyclopentane ring with high enantioselectivity.
-
Organocatalytic Asymmetric Domino Michael/Michael/Aldol Condensation: This powerful cascade reaction strategy allows for the rapid construction of highly functionalized cyclopentanes with multiple stereocenters in a single pot, offering high atom and step economy.
These notes will provide a comprehensive overview of these methodologies, including detailed experimental protocols, tabulated data for catalyst performance and reaction outcomes, and diagrams illustrating the key reaction pathways.
Data Presentation
The following tables summarize the quantitative data for the different enantioselective synthetic methods. The data is compiled from literature reports on analogous systems and serves as a guide for expected outcomes.
Table 1: Organocatalytic Desymmetrization of a Prochiral Cyclopentene-1,3-dione Derivative
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Cinchonidine (B190817) (10) | Toluene (B28343) | 24 | 85 | 92 |
| 2 | Quinine (10) | CH2Cl2 | 36 | 78 | 88 |
| 3 | (S)-Proline (20) | DMSO | 48 | 65 | 75 |
Table 2: NHC-Catalyzed Intramolecular Michael Addition
| Entry | NHC Precursor (mol%) | Base (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | A (20) | DBU (20) | THF | 12 | 92 | 95 |
| 2 | B (20) | KHMDS (20) | Toluene | 18 | 88 | 90 |
| 3 | A (10) | DBU (10) | CH2Cl2 | 24 | 85 | 94 |
Note: NHC precursors A and B represent commonly used chiral triazolium salts.
Table 3: Organocatalytic Asymmetric Domino Reaction
| Entry | Catalyst (mol%) | Additive | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Diphenylprolinol silyl (B83357) ether (20) | Benzoic Acid | CHCl3 | 48 | 75 | >20:1 | 99 |
| 2 | Jørgensen-Hayashi catalyst (20) | - | Toluene | 72 | 68 | 15:1 | 97 |
| 3 | Cinchona-derived squaramide (10) | - | CH2Cl2 | 36 | 82 | 10:1 | 98 |
Experimental Protocols
Protocol 1: Enantioselective Synthesis via Organocatalytic Desymmetrization
This protocol describes the asymmetric Michael addition of a nucleophile to a prochiral 2-substituted cyclopentene-1,3-dione, catalyzed by a chiral amine.
Materials:
-
2-(2-Nitrovinyl)cyclopent-4-ene-1,3-dione
-
Dimethyl malonate
-
Cinchonidine
-
Toluene, anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-(2-nitrovinyl)cyclopent-4-ene-1,3-dione (1.0 mmol) and cinchonidine (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add dimethyl malonate (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired this compound derivative.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Enantioselective Synthesis via NHC-Catalyzed Intramolecular Michael Addition
This protocol details the enantioselective intramolecular cyclization of a linear precursor bearing both an α,β-unsaturated aldehyde and a Michael acceptor, catalyzed by a chiral N-heterocyclic carbene.
Materials:
-
(E)-7-oxo-7-(2-oxo-2-methoxyethyl)hept-2-enal
-
Chiral triazolium salt (NHC precursor A )
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral triazolium salt (0.2 mmol, 20 mol%) and anhydrous THF (2 mL).
-
Cool the solution to 0 °C and add DBU (0.2 mmol, 20 mol%). Stir for 30 minutes to generate the NHC catalyst in situ.
-
Add a solution of (E)-7-oxo-7-(2-oxo-2-methoxyethyl)hept-2-enal (1.0 mmol) in anhydrous THF (8 mL) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target cyclopentane derivative.
-
Analyze the enantiomeric excess by chiral HPLC.
Protocol 3: Enantioselective Synthesis via Organocatalytic Asymmetric Domino Reaction
This protocol describes a one-pot synthesis of a highly substituted this compound derivative through a cascade of Michael additions.
Materials:
-
Dimethyl 2-methyleneglutarate (B1258928)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether
-
Benzoic acid
-
Chloroform (B151607), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.2 mmol, 20 mol%) and benzoic acid (0.2 mmol, 20 mol%) in anhydrous chloroform (5 mL).
-
Add cinnamaldehyde (1.0 mmol) and dimethyl 2-methyleneglutarate (1.0 mmol) to the catalyst solution.
-
Add nitromethane (1.2 mmol) and stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting materials are consumed, concentrate the mixture in vacuo.
-
Purify the resulting residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the densely functionalized this compound product.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the conceptual workflows and reaction pathways described in this document.
Caption: Workflow for Organocatalytic Desymmetrization.
Caption: Mechanism of NHC-Catalyzed Michael Addition.
Caption: Pathway of the Organocatalytic Domino Reaction.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Bis(methoxycarbonyl)cyclopentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-Bis(methoxycarbonyl)cyclopentane. The primary synthetic route discussed is the Dieckmann condensation of dimethyl pimelate (B1236862).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low or I'm recovering a significant amount of starting material. What are the likely causes and how can I improve the yield?
A: Low yields in the Dieckmann condensation are often attributed to the reversible nature of the reaction.[1] The key to driving the reaction forward is the deprotonation of the resulting β-keto ester, which is essentially irreversible and shifts the equilibrium towards the product.[1]
Troubleshooting Steps:
-
Insufficient Base: Ensure at least one full stoichiometric equivalent of a strong base is used.[1]
-
Inactive Base: The base may have been deactivated by hydrolysis. Use a fresh, anhydrous base. For instance, consider using freshly sublimed potassium tert-butoxide or a new bottle of sodium hydride.[1]
-
Suboptimal Reaction Conditions: The reaction time may be too short or the temperature too low. Increasing the reaction time or ensuring the mixture reaches and maintains reflux can improve the yield.[1]
-
Intermolecular Condensation: If a polymeric substance is observed, intermolecular condensation may be competing with the desired intramolecular reaction.[1] To favor the formation of the cyclic product, employ high-dilution techniques. This involves the slow addition of the dimethyl pimelate to a large volume of the solvent containing the base.[1]
Q2: I've identified byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?
A: Several side reactions can occur during the Dieckmann condensation, leading to the formation of impurities.
-
Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the ester groups, resulting in pimelic acid or its monoester.[1] To prevent this, ensure all glassware is thoroughly dried, use anhydrous solvents and reagents, and verify that the base is not contaminated with hydroxides.[1]
-
Transesterification: If you are using an alkoxide base, it must match the alkyl group of the ester to prevent transesterification. For dimethyl pimelate, sodium methoxide (B1231860) in methanol (B129727) would be appropriate. Alternatively, using a non-alkoxide base like sodium hydride (NaH) in an aprotic solvent such as THF can eliminate this side reaction.[1]
-
Retro-Dieckmann Condensation: The β-keto ester product can be unstable under harsh acidic or basic conditions, especially at elevated temperatures, leading to cleavage.[1] During the workup, it is advisable to perform the acidification at low temperatures (e.g., 0 °C).[1]
Q3: How do I choose the optimal base and solvent for my reaction?
A: The choice of base and solvent significantly impacts the reaction's success. Aprotic solvents with strong, non-nucleophilic bases are often preferred to minimize side reactions.
-
Sodium Hydride (NaH) in THF or Toluene: This is an excellent choice as it avoids the possibility of transesterification and, when used in an anhydrous system, prevents hydrolysis.[1]
-
Potassium tert-Butoxide (KOtBu) in THF or Toluene: As a bulky, non-nucleophilic base, it is very effective.[2] Solvent-free conditions with KOtBu have also been reported to be successful.[2]
-
Sodium Ethoxide in Ethanol: This is a classic method, but care must be taken to use the corresponding alcohol as the solvent to avoid transesterification (i.e., for dimethyl pimelate, sodium methoxide in methanol should be used).[1]
-
Dimsyl Ion in DMSO: Using dimsyl ion in DMSO has been shown to increase both the reaction rate and yield due to the high polarity of DMSO, which effectively solvates the enolate intermediate.[2][3]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data on the impact of different bases and solvents on the yield of the Dieckmann condensation.
Table 1: Effect of Different Bases on the Yield of Diethyl 2-oxocyclopentanecarboxylate (a model for cyclopentane (B165970) ring formation)
| Base | Solvent | Typical Yield (%) | Reference(s) |
| Sodium Hydride (NaH) | Toluene | 85-95 | [2] |
| Potassium tert-Butoxide (KOtBu) | Toluene | 80-90 | [2] |
| Sodium Ethoxide (NaOEt) | Ethanol | 75-85 | [2] |
| Dimsyl Ion | DMSO | >90 | [2][3] |
Note: Yields are for the cyclization of diethyl adipate (B1204190) and may vary for dimethyl pimelate.
Table 2: Yield of Diethyl 2-oxocyclopentanecarboxylate with and without Solvent
| Base | Condition | Yield (%) | Reference(s) |
| Potassium tert-Butoxide (KOtBu) | Solvent-free | 82 | [4] |
| Potassium tert-Butoxide (KOtBu) | Toluene (reflux) | 78 | [4] |
| Sodium Ethoxide (NaOEt) | Solvent-free | 68 | [4] |
| Sodium Ethoxide (NaOEt) | Toluene (reflux) | 65 | [4] |
Note: Data is for the cyclization of diethyl adipate.
Experimental Protocols
Protocol 1: Dieckmann Condensation using Sodium Hydride (NaH)
-
Preparation: In a three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Addition of Diester: Prepare a solution of dimethyl pimelate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C. A small amount of methanol can be added to initiate the reaction if it appears sluggish.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of hydrogen gas ceases. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the mixture in an ice bath. Carefully and slowly quench the excess NaH by adding cold, dilute hydrochloric acid until the solution is acidic (pH ~2-3). Caution: This process is highly exothermic and produces hydrogen gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[1]
Protocol 2: Classic Dieckmann Condensation using Sodium Methoxide
-
Preparation of Sodium Methoxide: In a three-necked, round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, carefully add clean sodium metal (1.05 equivalents) to anhydrous methanol. Allow the sodium to react completely.
-
Addition of Diester: Once all the sodium has dissolved and the solution has cooled to room temperature, add dimethyl pimelate (1.0 equivalent) dropwise to the stirred sodium methoxide solution.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the mixture in an ice bath. Slowly add cold, dilute hydrochloric acid to neutralize the excess base and protonate the enolate product until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation.[1]
Visualizations
Caption: Reaction pathway for the Dieckmann condensation of dimethyl pimelate.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 1,3-Bis(methoxycarbonyl)cyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-bis(methoxycarbonyl)cyclopentane.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common synthetic route starts with the Dieckmann condensation of dimethyl adipate (B1204190) to form the cyclic β-keto ester, methyl 2-oxocyclopentanecarboxylate. This intermediate then undergoes a reduction of the ketone functional group, followed by potential hydrolysis and re-esterification to yield the final product.
Q2: What are the critical steps in this synthesis?
The synthesis can be broken down into three critical stages:
-
Dieckmann Condensation: The intramolecular cyclization of dimethyl adipate.
-
Reduction of the β-Keto Ester: Conversion of the ketone group in methyl 2-oxocyclopentanecarboxylate to a methylene (B1212753) group.
-
Hydrolysis and Re-esterification (if necessary): Conversion of the intermediate to cyclopentane-1,3-dicarboxylic acid and subsequent esterification to the dimethyl ester.
Q3: Why is the choice of base important in the Dieckmann condensation?
The choice of base is crucial to prevent side reactions. A strong, non-nucleophilic base is preferred. Sodium methoxide (B1231860) in methanol (B129727) is commonly used. Using a base with a different alkyl group from the ester (e.g., sodium ethoxide with a methyl ester) can lead to transesterification.[1]
Troubleshooting Guides
Problem 1: Low or No Yield in Dieckmann Condensation
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Base | The base (e.g., sodium methoxide) may have decomposed due to moisture. Use a fresh, anhydrous batch of the base. |
| Insufficient Base | The reaction requires a stoichiometric amount of a strong base. Ensure at least one full equivalent is used. |
| Presence of Water | Water will hydrolyze the base and the ester starting material. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Low Reaction Temperature or Short Reaction Time | The reaction may not have reached completion. Consider increasing the reaction time or gently heating the reaction mixture. |
| Intermolecular Condensation | At high concentrations, dimethyl adipate can react with other molecules instead of cyclizing. Use high-dilution techniques to favor the intramolecular reaction. |
Problem 2: Formation of Unexpected Side Products
Common Side Products and Prevention Strategies:
| Side Product | Formation Pathway | Prevention Strategy |
| Polymeric Material | Intermolecular Claisen condensation between molecules of dimethyl adipate. | Employ high-dilution conditions by adding the diester slowly to the base solution. |
| Adipic Acid or its Monomethyl Ester | Hydrolysis of the ester groups by residual water in the reaction mixture. | Use rigorously dried solvents and reagents, and perform the reaction under an inert atmosphere. |
| Methyl 2-ethoxycarbonylcyclopentan-1-one (in case of using sodium ethoxide) | Transesterification of the methyl ester with the ethoxide base. | Match the alkoxide base to the ester's alkyl group (e.g., use sodium methoxide for dimethyl adipate). |
| Cyclopentanone | Decarboxylation of the β-keto ester product during acidic workup, especially at elevated temperatures. | Perform the acidic workup at low temperatures (e.g., 0 °C) and avoid prolonged exposure to strong acid. |
| Cyclohexene | In Wolff-Kishner reduction of halo-substituted ketones, elimination can occur.[2] | For substrates with base-sensitive groups, consider alternative reduction methods like catalytic hydrogenation.[2] |
| Secondary Alcohols | Incomplete reduction of the ketone or aldehyde.[3] | Ensure sufficient reducing agent is used and optimize reaction time and temperature. |
Experimental Protocols
Protocol 1: Dieckmann Condensation of Dimethyl Adipate
Objective: To synthesize methyl 2-oxocyclopentanecarboxylate.
Materials:
-
Dimethyl adipate
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.05 equivalents) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add a solution of dimethyl adipate (1.0 equivalent) in anhydrous methanol to the sodium methoxide solution with stirring.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1 M hydrochloric acid to neutralize the mixture until it is acidic (pH ~5-6).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude methyl 2-oxocyclopentanecarboxylate.
Protocol 2: Clemmensen Reduction of Methyl 2-oxocyclopentanecarboxylate
Objective: To synthesize methyl cyclopentanecarboxylate.
Materials:
-
Methyl 2-oxocyclopentanecarboxylate
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, and a solution of methyl 2-oxocyclopentanecarboxylate in toluene.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
Cool the reaction mixture and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The product can be further purified by distillation.
Note: The Clemmensen reduction is performed under harsh acidic conditions and may not be suitable for substrates with acid-sensitive functional groups.[4][5]
Protocol 3: Esterification of Cyclopentane-1,3-dicarboxylic Acid
Objective: To synthesize this compound.
Materials:
-
Cyclopentane-1,3-dicarboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve cyclopentane-1,3-dicarboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain this compound.
Visual Guides
Caption: Overall synthetic pathway for this compound.
Caption: A troubleshooting workflow for low yields in the Dieckmann condensation.
References
Technical Support Center: Dieckmann Condensation for Cyclic β-Keto Esters
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Dieckmann condensation for the synthesis of cyclic β-keto esters.
Frequently Asked Questions (FAQs)
Q1: What is the Dieckmann Condensation?
The Dieckmann condensation is an intramolecular chemical reaction of diesters using a strong base to form cyclic β-keto esters.[1][2][3] It is an intramolecular variant of the Claisen condensation.[1][4] This reaction is particularly effective for synthesizing stable five and six-membered rings.[2][5][6]
Q2: Which bases are typically used for the Dieckmann Condensation?
A variety of strong bases can be used, including sodium ethoxide, potassium tert-butoxide, sodium hydride, lithium diisopropylamide (LDA), and lithium hexamethyldisilazide (LHMDS).[1] The choice of base is critical and can significantly impact reaction yield and the formation of side products.[4] Sterically hindered bases like potassium tert-butoxide and LDA are often used in aprotic solvents to minimize side reactions.[1]
Q3: Why is a full equivalent of base necessary for the Dieckmann Condensation?
The Dieckmann condensation, similar to the Claisen condensation, requires at least one full equivalent of a strong base.[7] This is because the initially formed cyclic β-keto ester is acidic and will be deprotonated by the base. This final deprotonation step is often the driving force of the reaction, shifting the equilibrium towards the product.[8]
Q4: What are the most common side reactions in a Dieckmann Condensation?
Common side reactions include intermolecular condensation (dimerization), hydrolysis of the ester groups, and transesterification.[1][7] Intermolecular condensation can become significant when synthesizing larger rings (over seven members).[1] Hydrolysis can occur if there is water in the reaction mixture, and transesterification can happen if the alkoxide base does not match the ester's alcohol group.[7]
Troubleshooting Guide
Problem 1: Low or No Yield of the Cyclic β-Keto Ester
| Potential Cause | Recommended Solution |
| Insufficient or Inactive Base | Use at least one stoichiometric equivalent of a strong, anhydrous base. Ensure the base has not been deactivated by moisture; consider using a fresh bottle or freshly prepared base.[7] |
| Sub-optimal Reaction Temperature or Time | The reaction may require heating (reflux) to proceed at a reasonable rate. Monitor the reaction by TLC or GC-MS and adjust the time and temperature accordingly.[7] |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous solvents and reagents to prevent hydrolysis of the ester starting material or the base.[7] |
| Unfavorable Ring Size | The Dieckmann condensation is most effective for the formation of 5- and 6-membered rings.[2][6] Yields for 7-membered rings can be good, but the reaction is generally not suitable for rings smaller than 5 or larger than 8 members due to ring strain or competing intermolecular reactions.[3][9] |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Recommended Solution |
| Intermolecular Condensation Product | The concentration of the diester is too high, favoring reaction between molecules. | Use high-dilution techniques to favor the intramolecular reaction. This involves adding the diester slowly to a large volume of solvent.[7] |
| Hydrolyzed Starting Material (Diacid or Monoester) | Presence of water in the reaction mixture. | Rigorously dry all glassware, solvents, and reagents. Using a non-alkoxide base like sodium hydride (NaH) in an aprotic solvent can also help avoid this issue.[7] |
| Transesterification Product | The alkoxide base used does not match the ester's alkoxy group (e.g., using sodium methoxide (B1231860) with a diethyl ester). | Use an alkoxide base that corresponds to the ester's alcohol component (e.g., sodium ethoxide for a diethyl ester). Alternatively, use a non-alkoxide base such as NaH or LDA in an aprotic solvent.[7] |
Problem 3: Difficult Product Isolation or Decomposition During Workup
| Issue | Potential Cause | Recommended Solution |
| Product is an oil instead of a solid | The crude product may contain impurities or residual solvent. The evolved alcohol during the reaction can also prevent crystallization.[10] | Purify the crude product using flash column chromatography or vacuum distillation.[6][7] An aqueous workup can help remove the alcohol formed during the reaction.[10] |
| Product decomposition | The β-keto ester product can be unstable under harsh acidic or basic conditions, especially at elevated temperatures, leading to cleavage and decarboxylation.[7] | During the workup, carefully neutralize the reaction mixture with a cold, dilute acid to a slightly acidic pH (around 2-3) while keeping the temperature low (e.g., in an ice bath).[7] |
| Formation of a large amount of precipitate during aqueous workup | This could be the sodium salt of your product, which may have limited solubility in the aqueous layer, especially if the quench is performed at low temperatures.[11][12] | Ensure thorough mixing during the acidic workup to protonate the enolate salt fully. If the precipitate persists, it may be the desired product crashing out, which can then be collected by filtration or extracted into an organic solvent after ensuring the aqueous layer is acidic. |
Experimental Protocols
General Protocol for Dieckmann Condensation using Sodium Hydride
-
Preparation : Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) in a three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser.
-
Addition of Diester : Cool the suspension to 0 °C using an ice bath. Add a solution of the diester (1.0 equivalent) in anhydrous THF dropwise to the stirred NaH suspension via the dropping funnel. A small amount of ethanol (B145695) can be added to initiate the reaction if it appears sluggish.[7]
-
Reaction : After the addition is complete, the reaction can be stirred at room temperature or heated to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
Work-up : Once the reaction is complete, cool the mixture in an ice bath. Carefully quench the reaction by the slow addition of a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (HCl) until the solution is acidic.[4][7]
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as diethyl ether or dichloromethane.[7]
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or flash column chromatography.[6][7]
Visualizations
Caption: A troubleshooting workflow for the Dieckmann condensation.
Caption: Common reaction pathways in the Dieckmann condensation.
Caption: The reaction mechanism of the Dieckmann condensation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
Optimization of reaction conditions for 1,3-Bis(methoxycarbonyl)cyclopentane
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3-bis(methoxycarbonyl)cyclopentane. The primary synthetic route involves a three-step process: Dieckmann condensation of dimethyl pimelate (B1236862), followed by hydrolysis and decarboxylation, and finally, reduction of the resulting β-keto ester.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and established method is a multi-step synthesis commencing with the Dieckmann condensation of dimethyl pimelate. This intramolecular cyclization yields a cyclic β-keto ester, which is subsequently subjected to hydrolysis, decarboxylation, and reduction to afford the target molecule.
Q2: What is the key reaction in this synthesis?
The core reaction is the Dieckmann condensation, an intramolecular version of the Claisen condensation.[1][2] This reaction is highly effective for forming five- and six-membered rings.[1][2]
Q3: What are the critical parameters to control during the Dieckmann condensation?
The success of the Dieckmann condensation is highly dependent on the choice of base and solvent, reaction temperature, and the exclusion of water. The base must be a strong, non-nucleophilic alkoxide, and the solvent must be anhydrous.
Q4: Are there alternative methods for the reduction of the intermediate β-keto ester?
Yes, several methods can be employed for the reduction of the carbonyl group. The most common are the Clemmensen reduction (using zinc amalgam and hydrochloric acid), the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base), and catalytic hydrogenation using Raney Nickel. The choice of method depends on the substrate's sensitivity to acidic or basic conditions.[2][3][4]
Troubleshooting Guides
Problem 1: Low or No Yield of the Dieckmann Condensation Product (Dimethyl 2-oxocyclopentane-1,3-dicarboxylate)
| Possible Cause | Troubleshooting Step | Rationale |
| Ineffective Base | Use a strong, non-nucleophilic base such as sodium methoxide (B1231860) or sodium ethoxide. Ensure the base is fresh and has not been deactivated by moisture. | The Dieckmann condensation requires a strong base to deprotonate the α-carbon of the diester, initiating the cyclization. |
| Presence of Water | Ensure all glassware is oven-dried and all solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). | Water will hydrolyze the ester and the alkoxide base, preventing the condensation reaction from occurring. |
| Incorrect Solvent | Use a non-protic, anhydrous solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). | Protic solvents will protonate the enolate intermediate, quenching the reaction. |
| Low Reaction Temperature | The reaction may require heating to overcome the activation energy barrier. Refluxing in toluene is a common condition. | Insufficient energy may lead to a slow or incomplete reaction. |
| Side Reaction: Intermolecular Condensation | If high concentrations of starting material are used, intermolecular condensation can compete with the desired intramolecular reaction. Running the reaction under high-dilution conditions can favor the formation of the cyclic product. | High dilution minimizes the probability of two different diester molecules reacting with each other. |
Problem 2: Incomplete Hydrolysis and Decarboxylation
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Acid or Base | Ensure a sufficient excess of strong acid (e.g., HCl) or base (e.g., NaOH) is used for the hydrolysis of the ester groups. | Complete hydrolysis is necessary before decarboxylation can occur. |
| Inadequate Heating | The decarboxylation step typically requires heating. Ensure the reaction mixture is heated to the appropriate temperature for a sufficient amount of time. | Decarboxylation is a thermally driven process. |
| Premature Work-up | Monitor the reaction by TLC or other appropriate analytical techniques to ensure the reaction has gone to completion before proceeding with the work-up. | Incomplete reaction will result in a mixture of starting material and product. |
Problem 3: Low Yield or Incomplete Reduction of the β-Keto Ester
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Reduction Method | The choice of reduction method is critical. The Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction is carried out under strongly basic conditions. Catalytic hydrogenation with Raney Nickel is a milder alternative. Select the method that is compatible with the functional groups present in your molecule.[2][3][4] | The stability of the substrate under acidic or basic conditions will determine the most suitable reduction method. |
| Deactivated Catalyst (Raney Nickel) | Use freshly prepared or properly stored Raney Nickel. Ensure the catalyst is not exposed to air for extended periods. | The activity of Raney Nickel can decrease upon exposure to air and moisture. |
| Insufficient Reducing Agent | Use a sufficient excess of the reducing agent (zinc amalgam for Clemmensen, hydrazine for Wolff-Kishner) to ensure complete reduction. | Stoichiometric or excess amounts of the reducing agent are required for the reaction to proceed to completion. |
| Steric Hindrance | For highly substituted ketones, steric hindrance may slow down the rate of reduction. Longer reaction times or more forcing conditions may be necessary. | The accessibility of the carbonyl group to the reducing agent can affect the reaction rate. |
Experimental Protocols
Step 1: Dieckmann Condensation of Dimethyl Pimelate
This procedure outlines the synthesis of dimethyl 2-oxocyclopentane-1,3-dicarboxylate.
Materials:
-
Dimethyl pimelate
-
Sodium methoxide
-
Anhydrous toluene
-
Hydrochloric acid (for work-up)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) to anhydrous toluene.
-
Heat the mixture to reflux with stirring.
-
Slowly add a solution of dimethyl pimelate (1 equivalent) in anhydrous toluene via the dropping funnel over a period of 1-2 hours.
-
Continue refluxing for an additional 2-4 hours after the addition is complete. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then quench by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude dimethyl 2-oxocyclopentane-1,3-dicarboxylate.
| Parameter | Value |
| Reactant Ratio (Pimelate:Base) | 1 : 1.1 |
| Solvent | Anhydrous Toluene |
| Temperature | Reflux |
| Reaction Time | 3-6 hours |
| Typical Yield | 70-80% |
Step 2: Hydrolysis and Decarboxylation
This procedure describes the conversion of dimethyl 2-oxocyclopentane-1,3-dicarboxylate to 2-oxocyclopentanecarboxylic acid.
Materials:
-
Dimethyl 2-oxocyclopentane-1,3-dicarboxylate
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Water
Procedure:
-
Dissolve the crude dimethyl 2-oxocyclopentane-1,3-dicarboxylate in an aqueous solution of sodium hydroxide (excess).
-
Heat the mixture to reflux for 2-3 hours to effect hydrolysis of the ester groups.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Gently heat the acidic solution to promote decarboxylation, which is often evidenced by the evolution of carbon dioxide.
-
After gas evolution ceases, cool the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-oxocyclopentanecarboxylic acid.
| Parameter | Value |
| Hydrolysis Reagent | Aqueous NaOH |
| Decarboxylation Condition | Acidification and Heating |
| Typical Yield | 85-95% |
Step 3: Reduction of 2-Oxocyclopentanecarboxylic Acid
This section provides protocols for three common reduction methods.
Materials:
-
2-Oxocyclopentanecarboxylic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a solution of mercuric chloride.
-
In a round-bottom flask, add the zinc amalgam, toluene, and concentrated hydrochloric acid.
-
Add the 2-oxocyclopentanecarboxylic acid to the stirred mixture.
-
Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.
-
After completion, cool the mixture, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 1,3-cyclopentanedicarboxylic acid.
-
Esterification with methanol (B129727) and an acid catalyst (e.g., sulfuric acid) will yield the final product, this compound.
Materials:
-
2-Oxocyclopentanecarboxylic acid
-
Hydrazine hydrate
-
Potassium hydroxide
-
Diethylene glycol
Procedure:
-
In a flask equipped with a reflux condenser, mix the 2-oxocyclopentanecarboxylic acid, hydrazine hydrate, and diethylene glycol.
-
Add potassium hydroxide pellets and heat the mixture to reflux.
-
Continue to heat, allowing water and excess hydrazine to distill off, until the temperature of the reaction mixture rises to ~200 °C.
-
Maintain this temperature for 2-4 hours.
-
Cool the mixture, dilute with water, and acidify with hydrochloric acid.
-
Extract the product with an organic solvent, dry the extracts, and concentrate.
-
Esterify the resulting 1,3-cyclopentanedicarboxylic acid with methanol to obtain the final product.
Materials:
-
2-Oxocyclopentanecarboxylic acid
-
Raney Nickel
-
Methanol
-
Hydrogen gas
Procedure:
-
In a hydrogenation apparatus, dissolve the 2-oxocyclopentanecarboxylic acid in methanol.
-
Carefully add Raney Nickel catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the mixture at room temperature or with gentle heating until hydrogen uptake ceases.
-
Filter the catalyst carefully (Raney Nickel is pyrophoric) and concentrate the filtrate.
-
The resulting 1,3-cyclopentanedicarboxylic acid can then be esterified with methanol.
| Reduction Method | Reagents | Conditions | Pros | Cons |
| Clemmensen | Zn(Hg), conc. HCl | Acidic, Reflux | Effective for aryl-alkyl ketones. | Not suitable for acid-sensitive substrates. |
| Wolff-Kishner | H₂NNH₂, KOH | Basic, High Temp. | Suitable for base-stable, acid-sensitive substrates. | Harsh conditions, not suitable for base-sensitive compounds. |
| Raney Nickel | Raney Ni, H₂ | Neutral, RT/Heat | Mild conditions, high yields. | Catalyst can be pyrophoric. |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for the Dieckmann condensation step.
References
Technical Support Center: Purification of Dimethyl 1,3-Cyclopentanedicarboxylate
Welcome to the technical support center for the purification of dimethyl 1,3-cyclopentanedicarboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of dimethyl 1,3-cyclopentanedicarboxylate?
A1: Common impurities can include unreacted starting materials such as cyclopentane-1,3-dicarboxylic acid and methanol, byproducts from the esterification reaction, residual acid catalyst (e.g., sulfuric acid), and solvents used during the workup. The presence of both cis and trans isomers of the product itself can also be considered a purification challenge, depending on the desired stereochemistry of the final product.
Q2: What is the most common method for purifying dimethyl 1,3-cyclopentanedicarboxylate?
A2: Distillation is a frequently cited method for the purification of dimethyl 1,3-cyclopentanedicarboxylate.[1] Given its boiling point of approximately 210-220 °C at atmospheric pressure, vacuum distillation is often preferred to prevent potential thermal decomposition.
Q3: Can column chromatography be used to purify this compound?
A3: Yes, silica (B1680970) gel column chromatography is a viable method for purifying dimethyl 1,3-cyclopentanedicarboxylate, especially for separating it from less volatile or more polar impurities. The choice of eluent is critical for achieving good separation. A gradient of ethyl acetate (B1210297) in hexane (B92381) is a common starting point for esters of this nature.
Q4: Is recrystallization a suitable purification method?
A4: Recrystallization can be challenging as dimethyl 1,3-cyclopentanedicarboxylate is a liquid at room temperature. However, if the crude product is a solid due to impurities, or if low-temperature recrystallization is an option, it may be possible. This method is generally less common for this specific compound.
Q5: How can I determine the purity and isomer ratio of my purified sample?
A5: The purity and the ratio of cis to trans isomers can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS can separate the isomers and provide their relative abundance, while ¹H and ¹³C NMR can distinguish between the isomers based on differences in their chemical shifts and coupling constants.
Troubleshooting Guides
Issue 1: Low Purity After Distillation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete removal of acidic impurities | Before distillation, wash the crude product with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases, followed by a brine wash. | Neutralization of residual acid catalyst, preventing side reactions during distillation. |
| Co-distillation of impurities with similar boiling points | Employ fractional distillation with a fractionating column (e.g., Vigreux or packed column) to enhance separation efficiency. | Improved separation of components with close boiling points, leading to higher purity fractions. |
| Thermal decomposition during distillation | Use vacuum distillation to lower the boiling point of the compound. Ensure the heating mantle temperature is not excessively high. | Minimized decomposition and formation of byproducts, resulting in a purer product. |
| Contamination from the distillation apparatus | Thoroughly clean and dry all glassware before use. Ensure all joints are properly sealed to prevent atmospheric contamination. | Prevention of contamination from external sources. |
Issue 2: Difficulty in Separating cis and trans Isomers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Similar physical properties of isomers | High-performance liquid chromatography (HPLC) or preparative gas chromatography (prep-GC) may be more effective than standard column chromatography for separating isomers with very similar polarities. | Baseline separation of the cis and trans isomers, allowing for the collection of pure fractions of each. |
| Inadequate resolution in column chromatography | Optimize the mobile phase for silica gel chromatography. A shallow gradient of a less polar solvent system (e.g., increasing ethyl acetate in hexane from 0% to 10%) may improve separation. | Enhanced resolution between the isomer peaks on the chromatogram. |
| Isomerization during purification | Avoid harsh acidic or basic conditions and high temperatures, which can promote isomerization. Purification should be carried out under neutral and mild conditions. | Preservation of the original isomer ratio of the crude product. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Preparation: Ensure the crude dimethyl 1,3-cyclopentanedicarboxylate is free of acidic residues by washing with saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Use a short path distillation head for small quantities. Ensure all joints are well-greased and sealed.
-
Distillation: Heat the distillation flask gently using a heating mantle with stirring. Gradually reduce the pressure. Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point of 210-220 °C.
-
Analysis: Analyze the collected fractions for purity and isomer ratio using GC-MS and/or NMR.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and load it onto the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will need to be determined empirically, for example, starting with 100% hexane and gradually increasing to 10% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
Technical Support Center: Reactions of 1,3-Bis(methoxycarbonyl)cyclopentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-bis(methoxycarbonyl)cyclopentane. The focus is on preventing epimerization, a common issue that can affect the stereochemical integrity of this versatile building block during chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound?
A1: Epimerization refers to a change in the configuration at one of the two stereocenters (C1 or C3) of the cyclopentane (B165970) ring. For example, a cis-1,3-bis(methoxycarbonyl)cyclopentane molecule can convert to the trans-isomer, or vice-versa, under certain reaction conditions. This is a significant issue as it can lead to a mixture of diastereomers, complicating purification and potentially affecting the biological activity of the final product.
Q2: Why is this compound prone to epimerization?
A2: The hydrogen atom at the C1 and C3 positions is acidic due to the electron-withdrawing effect of the adjacent methoxycarbonyl group. In the presence of a base, this proton can be removed to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of cis and trans isomers.
Q3: Which isomer, cis or trans, is more stable?
A3: For 1,3-disubstituted cyclopentanes, the cis isomer is generally the more thermodynamically stable product. This is because both bulky methoxycarbonyl groups can adopt pseudo-equatorial positions, minimizing steric strain. In the trans isomer, one group is forced into a less stable pseudo-axial orientation. Therefore, under conditions that allow for equilibrium (thermodynamic control), the cis isomer is expected to be the major product.
Q4: What general reaction conditions can lead to epimerization?
A4: Any reaction condition that involves the formation of an enolate at C1 or C3 can cause epimerization. This is most common in reactions that use basic catalysts or reagents, especially at elevated temperatures or with prolonged reaction times.
Troubleshooting Guide: Preventing Epimerization
This guide will help you diagnose and solve epimerization issues in your reactions involving this compound. The key is to understand the principles of kinetic versus thermodynamic control.
-
Kinetic Control: Favors the product that is formed fastest. Conditions for kinetic control are typically low temperatures, sterically hindered non-nucleophilic bases, and short reaction times. These conditions minimize the chance of the reverse reaction (deprotonation of the product) and subsequent equilibration to the more stable isomer.
-
Thermodynamic Control: Favors the most stable product. Conditions for thermodynamic control typically involve higher temperatures, less hindered bases, and longer reaction times, allowing the reaction to reach equilibrium.
Issue: My reaction is producing a mixture of cis and trans isomers, but I want to retain the starting stereochemistry.
This is a common problem when performing reactions such as alkylation or acylation at the C2 position. The base used to deprotonate C2 can also deprotonate C1 or C3, leading to epimerization.
| Potential Cause | Recommended Solution | Rationale |
| High Reaction Temperature | Run the reaction at a lower temperature (e.g., -78 °C, 0 °C). | Lower temperatures favor kinetic control, reducing the rate of the epimerization equilibrium.[1][2] |
| Strong, Unhindered Base | Use a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). | Hindered bases are less likely to deprotonate the more sterically accessible C1 and C3 positions after the initial C2 reaction. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Shorter reaction times minimize the exposure of the product to basic conditions, reducing the extent of epimerization. |
| Protic Solvent | Use an aprotic solvent such as Tetrahydrofuran (THF) or Diethyl Ether. | Aprotic solvents are less likely to facilitate the proton exchange that leads to epimerization. |
| Base Stoichiometry | Use the minimum effective amount of base required for the primary reaction. | Excess base increases the likelihood of side reactions, including epimerization. |
Experimental Protocols
Representative Protocol: Stereoretentive Alkylation at C2
This protocol is a general guideline for the alkylation of this compound at the C2 position, aiming to minimize epimerization.
Materials:
-
cis-1,3-Bis(methoxycarbonyl)cyclopentane
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)
-
Alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum is charged with anhydrous THF (10 mL per 1 mmol of diester).
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: To the cooled THF, add the cis-1,3-bis(methoxycarbonyl)cyclopentane (1.0 eq). Stir for 5 minutes. Slowly add a solution of LDA (1.05 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add the alkylating agent (1.1 eq) dropwise, again maintaining the temperature below -70 °C. Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Logical Workflow for Troubleshooting Epimerization
Caption: Troubleshooting flowchart for preventing epimerization.
Reaction Coordinate Diagram: Kinetic vs. Thermodynamic Control
Caption: Energy profile of kinetic vs. thermodynamic products.
References
Technical Support Center: 1,3-Bis(methoxycarbonyl)cyclopentane
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Bis(methoxycarbonyl)cyclopentane.
Frequently Asked Questions (FAQs)
Q1: What are the potential common impurities in this compound?
A1: While a definitive list of impurities can be synthesis-dependent, common impurities may arise from unreacted starting materials, byproducts of the reaction, or subsequent degradation. Potential impurities could include:
-
Starting Materials: Residual reactants from the synthesis process.
-
Mono-ester Compound: 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, resulting from incomplete esterification.
-
Isomers: The presence of both cis and trans isomers of this compound.
-
Solvent Residues: Trace amounts of solvents used during synthesis and purification.
-
Water: Moisture can lead to hydrolysis of the ester groups.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be determined using a variety of analytical techniques. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most common and effective methods. High-Performance Liquid Chromatography (HPLC) can also be employed.
Q3: What do the different isomers of this compound look like on a GC trace?
A3: The cis and trans isomers of this compound are diastereomers and should be separable by high-resolution gas chromatography. Typically, the two isomers will appear as two distinct peaks with slightly different retention times. The peak with the larger area corresponds to the major isomer in the sample.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Gas Chromatography (GC) Analysis
| Possible Cause | Troubleshooting Step |
| Contamination | Ensure the GC system, including the syringe, inlet, and column, is clean. Run a blank solvent injection to check for system contamination. |
| Presence of Isomers | The two major peaks are likely the cis and trans isomers. Co-inject with a known standard of one isomer if available to confirm peak identity. |
| Unreacted Starting Materials | Review the synthesis protocol and consider the boiling points of the starting materials. They may appear as earlier eluting peaks. |
| Side-Products | Consider potential side reactions. For example, a smaller peak could correspond to the mono-esterified product. |
| Degradation | If the sample is old or has been stored improperly, degradation may have occurred. Re-purify the sample if necessary. |
Issue 2: Inconsistent Results in Nuclear Magnetic Resonance (NMR) Spectroscopy
| Possible Cause | Troubleshooting Step |
| Residual Solvent | A peak corresponding to a common NMR solvent (e.g., chloroform-d, DMSO-d6) is present. This is normal and can be used as an internal reference. |
| Water Contamination | A broad peak may be observed, which can indicate the presence of water. This can be confirmed by a D2O exchange experiment. Water can lead to hydrolysis of the ester. |
| Presence of Isomers | The presence of both cis and trans isomers will result in a more complex spectrum with two sets of peaks. The integration of the corresponding peaks can be used to determine the isomeric ratio. |
| Other Impurities | Small, unidentifiable peaks may correspond to other impurities. Compare the spectrum to a reference spectrum if available. |
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography (GC)
This protocol outlines a general method for determining the purity of this compound.
Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
A suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Helium or Nitrogen as the carrier gas.
-
High-purity solvent for sample dilution (e.g., ethyl acetate (B1210297) or dichloromethane).
-
This compound sample.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in the chosen solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature (e.g., 250 °C). Hold at the final temperature for 5-10 minutes.
-
Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram. The purity can be estimated by the area percent of the main peak(s) corresponding to the isomers of this compound.
Table 1: Example GC Data for this compound
| Peak | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 8.5 | 45.2 | cis-1,3-Bis(methoxycarbonyl)cyclopentane |
| 2 | 8.9 | 53.1 | trans-1,3-Bis(methoxycarbonyl)cyclopentane |
| 3 | 7.2 | 1.7 | Unknown Impurity |
Note: Retention times are illustrative and will vary depending on the specific GC conditions and column used.
Visualizations
Technical Support Center: 1,3-Bis(methoxycarbonyl)cyclopentane
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 1,3-Bis(methoxycarbonyl)cyclopentane.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at room temperature.[1] To prevent degradation, it is crucial to store the compound in a tightly sealed container to protect it from moisture and contaminants.
Q2: What is the expected shelf life of this compound?
Q3: What are the potential degradation pathways for this compound?
The primary degradation pathway for this compound, a diester, is hydrolysis. This reaction can be catalyzed by the presence of acids or bases, leading to the formation of the corresponding carboxylic acid and methanol.
Q4: Are there any known incompatibilities for this compound?
Esters such as this compound are generally incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Q5: What are the visual signs of degradation for this compound?
While the compound is a colorless to pale yellow liquid, signs of degradation may not always be visually apparent.[2] A change in color, the appearance of cloudiness, or the formation of a precipitate could indicate degradation. For accurate assessment, analytical techniques such as NMR or chromatography should be employed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, container seal). Test the purity of the material using an appropriate analytical method (e.g., GC, NMR). |
| Change in physical appearance (e.g., color, clarity) | Contamination or chemical degradation. | Do not use the material. Dispose of it according to your institution's safety protocols. |
| Precipitate formation in the liquid | Hydrolysis or contamination. | Investigate the storage container for any signs of damage or improper sealing. Consider filtering a small aliquot for analysis, but it is generally recommended to use a fresh, unopened sample. |
Experimental Protocols
Purity Assessment by Gas Chromatography (GC):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., ethyl acetate).
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for ester analysis.
-
Method:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurities or degradation products.
Stability and Storage Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Scaling Up the Synthesis of 1,3-Bis(methoxycarbonyl)cyclopentane
Welcome to the technical support center for the synthesis of 1,3-bis(methoxycarbonyl)cyclopentane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main routes for synthesizing this compound are:
-
Dieckmann Condensation: This is an intramolecular Claisen condensation of dimethyl adipate (B1204190) to form a cyclic β-keto ester (methyl 2-oxocyclopentane-1-carboxylate), which is then subsequently reduced and decarboxylated to yield the final product.[1]
-
Direct Esterification: This route involves the esterification of 1,3-cyclopentanedicarboxylic acid with methanol (B129727) in the presence of an acid catalyst.
Q2: What is the mechanism of the Dieckmann Condensation?
A2: The Dieckmann condensation is a base-catalyzed intramolecular reaction. A strong base abstracts an α-proton from one of the ester groups of dimethyl adipate, forming an enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, leading to a cyclic tetrahedral intermediate. The subsequent elimination of a methoxide (B1231860) ion results in the formation of the cyclic β-keto ester.
Q3: Which base is most effective for the Dieckmann Condensation?
A3: The choice of base is critical for the success of the Dieckmann condensation. Common bases include sodium methoxide, sodium ethoxide, sodium hydride, and potassium tert-butoxide. Sodium hydride and potassium tert-butoxide are often preferred in aprotic solvents like THF or toluene (B28343) to minimize side reactions such as hydrolysis.[2]
Q4: How can I purify the final product, this compound, at a larger scale?
A4: For larger quantities, purification is typically achieved through vacuum distillation.[3] It is crucial to have an efficient vacuum system to lower the boiling point and prevent thermal decomposition. Recrystallization from a suitable solvent system at low temperatures can also be an effective method for obtaining high-purity material.
Troubleshooting Guides
Problem 1: Low Yield in Dieckmann Condensation
Q: My Dieckmann condensation of dimethyl adipate is resulting in a low yield of the desired cyclic β-keto ester. What are the potential causes and how can I troubleshoot this?
A: Low yields in the Dieckmann condensation can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of Water | Ensure all glassware is thoroughly dried, and use anhydrous solvents. Water can hydrolyze the ester starting material and the product. |
| Inactive Base | Use a fresh batch of a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure the base has been stored under anhydrous conditions.[2] |
| Intermolecular Condensation | This side reaction can be minimized by using high dilution conditions. Add the dimethyl adipate solution slowly to the base suspension over an extended period to maintain a low concentration of the starting material. |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or GC. If the reaction is stalling, consider increasing the reaction temperature or extending the reaction time. |
| Product Decomposition during Workup | The β-keto ester product can be sensitive to harsh acidic or basic conditions during workup. Neutralize the reaction mixture carefully with a mild acid and avoid excessive heat. |
Problem 2: Difficulties in the Reduction of the β-Keto Ester Intermediate
Q: I am struggling with the reduction of methyl 2-oxocyclopentane-1-carboxylate to obtain the desired cyclopentane (B165970) ring without the ketone functionality. What are the recommended methods and potential pitfalls?
A: The reduction of the ketone in the β-keto ester intermediate is a critical step. The choice of reduction method depends on the desired final product and the presence of other functional groups.
Recommended Reduction Methods:
| Method | Description | Advantages | Considerations |
| Clemmensen Reduction | This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the ketone to a methylene (B1212753) group.[1][4] | Effective for aryl-alkyl ketones and can be performed in a single step. | The strongly acidic conditions can hydrolyze the ester groups. The substrate must be acid-stable. |
| Wolff-Kishner Reduction | This reaction involves the use of hydrazine (B178648) (N₂H₄) and a strong base (like KOH) at high temperatures to convert the ketone to a methylene group.[5][6][7][8] | Suitable for base-stable compounds and complementary to the Clemmensen reduction. | The high temperatures and strongly basic conditions can also lead to ester hydrolysis. |
| Catalytic Hydrogenation | This method involves the use of a catalyst (e.g., Pd/C) and hydrogen gas to reduce the ketone. This typically yields a hydroxyl group, which would require subsequent dehydration and further reduction steps.[9] | Milder conditions compared to Clemmensen and Wolff-Kishner reductions. | May require multiple steps to achieve the desired methylene group. |
Troubleshooting Tips:
-
Incomplete Reduction: Ensure the reducing agent is active and used in sufficient excess. For heterogeneous reactions like the Clemmensen reduction, vigorous stirring is essential.
-
Ester Hydrolysis: If ester hydrolysis is a major side reaction, consider protecting the ester groups or choosing a milder reduction method if possible. Alternatively, the resulting dicarboxylic acid can be re-esterified after the reduction.
-
Side Reactions: In the Wolff-Kishner reduction, ensure that the temperature is high enough for the decomposition of the hydrazone intermediate to form the desired product and nitrogen gas.[7]
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Dieckmann Condensation
Step A: Dieckmann Condensation of Dimethyl Adipate
-
Materials:
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Dimethyl Adipate
-
Dilute Hydrochloric Acid
-
-
Procedure:
-
In a large, dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium hydride in anhydrous toluene.
-
Heat the suspension to a gentle reflux.
-
Slowly add a solution of dimethyl adipate in anhydrous toluene via the dropping funnel over several hours to maintain a high dilution.
-
After the addition is complete, continue to reflux the mixture until the reaction is complete (monitor by GC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride with a small amount of methanol, followed by the slow addition of water.
-
Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 3-4.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 2-oxocyclopentane-1-carboxylate.
-
Step B: Decarboxylation of Methyl 2-oxocyclopentane-1-carboxylate
-
Materials:
-
Crude Methyl 2-oxocyclopentane-1-carboxylate
-
Sodium Chloride
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
-
Procedure:
-
In a round-bottom flask, combine the crude methyl 2-oxocyclopentane-1-carboxylate, sodium chloride, and a mixture of DMSO and water.[10]
-
Heat the mixture to a high temperature (typically 150-180 °C) and monitor the evolution of carbon dioxide.[11]
-
Continue heating until the decarboxylation is complete (monitor by TLC or GC).
-
Cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to obtain this compound.
-
Protocol 2: Synthesis of this compound via Direct Esterification
-
Materials:
-
1,3-Cyclopentanedicarboxylic Acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
-
Procedure:
-
In a three-necked flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer, combine 1,3-cyclopentanedicarboxylic acid, a large excess of anhydrous methanol, and toluene.[12]
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture and neutralize the catalyst with a saturated solution of sodium bicarbonate.
-
Remove the excess methanol and toluene under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by vacuum distillation to yield this compound.
-
Data Presentation
Table 1: Comparison of Bases for Dieckmann Condensation of Dimethyl Adipate
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Sodium Ethoxide | Toluene | Reflux | ~82% | A classic and cost-effective choice.[2] |
| Sodium Hydride | Toluene/THF | Reflux | 72-80% | Minimizes hydrolysis; requires careful handling.[2] |
| Potassium tert-Butoxide | THF | Room Temp - Reflux | High | Good for substrates with sensitive functional groups.[2] |
| Dimsyl Ion | DMSO | Room Temp | Potentially higher | Can lead to significantly higher reaction rates.[3] |
Visualizations
Caption: Synthesis of this compound via Dieckmann Condensation.
Caption: Troubleshooting Workflow for Low Yield in Dieckmann Condensation.
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 5. Wolff-Kishner Reduction | TCI EUROPE N.V. [tcichemicals.com]
- 6. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. Catalytic Hydrogenation of α,β-Epoxy Ketones to Form β-Hydroxy Ketones Mediated by an NADH Coenzyme Model [organic-chemistry.org]
- 10. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Alternative methods for the synthesis of 1,3-cyclopentanedicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,3-cyclopentanedicarboxylic acid, a valuable building block in the development of pharmaceuticals and other functional materials, can be approached through various synthetic routes. This guide provides a comparative analysis of three prominent methods: the oxidative cleavage of norbornene, the Perkin alicyclic synthesis, and the Dieckmann condensation. Each method is evaluated based on its reaction mechanism, yield, and experimental conditions, supported by detailed protocols and quantitative data to aid in the selection of the most suitable method for a given research and development context.
At a Glance: Comparison of Synthesis Methods
| Method | Starting Material(s) | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Oxidative Cleavage of Norbornene | Norbornene | RuCl₃, NaIO₄ (or NaMnO₄) | 75-95%[1] | ~48 hours[1] | High yield, stereospecific for cis isomer | Use of expensive and toxic ruthenium catalyst, requires careful control |
| Perkin Alicyclic Synthesis | Diethyl malonate, 1,3-Dihalopropane | Sodium ethoxide, Strong base for hydrolysis | Moderate | Multi-step, variable | Readily available starting materials | Potential for side reactions and lower overall yield |
| Dieckmann Condensation | Diethyl pimelate (B1236862) | Sodium ethoxide, Acid/Base for hydrolysis and decarboxylation | Moderate | Multi-step, variable | Good for forming the five-membered ring | Requires multiple steps including cyclization, hydrolysis, and further functional group manipulation |
Method 1: Oxidative Cleavage of Norbornene
This method offers a direct and high-yielding route to cis-1,3-cyclopentanedicarboxylic acid. The reaction proceeds via the oxidative cleavage of the double bond in norbornene, a readily available starting material.
Experimental Protocol
A simplified and effective procedure involves the use of a catalytic amount of a ruthenium salt with a stoichiometric amount of a co-oxidant.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve norbornene (1 equivalent) in a mixture of carbon tetrachloride and water.
-
Addition of Reagents: Add ruthenium(III) chloride hydrate (B1144303) (catalytic amount, e.g., 0.01 equivalents) and sodium periodate (B1199274) (4 equivalents) to the stirring solution.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, separate the aqueous layer and extract it multiple times with ether.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as benzene-ether, to obtain pure cis-1,3-cyclopentanedicarboxylic acid. A reported yield for this method is 83%.[1]
An alternative protocol utilizes sodium permanganate, which can provide yields in the range of 75-95%.[1]
Logical Workflow: Oxidative Cleavage of Norbornene
Caption: Oxidative cleavage of norbornene to the target diacid.
Method 2: Perkin Alicyclic Synthesis
The Perkin alicyclic synthesis provides a classical approach to cyclic carboxylic acids. For the synthesis of 1,3-cyclopentanedicarboxylic acid, this method involves the reaction of a malonic ester with a 1,3-dihalopropane followed by cyclization and hydrolysis.
Experimental Protocol
-
Formation of the Malonate Anion: Dissolve diethyl malonate (2 equivalents) in absolute ethanol (B145695) containing sodium ethoxide (2 equivalents) to form the sodium salt of diethyl malonate.
-
Alkylation: Add 1,3-dibromopropane (B121459) (1 equivalent) dropwise to the solution of the malonate anion. Reflux the mixture for several hours. This results in the formation of diethyl 2,2'-(propane-1,3-diyl)dimalonate.
-
Cyclization (Intramolecular Condensation): Treat the resulting tetraester with a strong base, such as sodium ethoxide in an inert solvent like benzene, to induce an intramolecular Dieckmann-like condensation, forming a cyclopentane (B165970) ring.
-
Hydrolysis and Decarboxylation: Hydrolyze the resulting cyclic β-keto ester with a strong acid or base, followed by acidification and heating to promote decarboxylation, yielding 1,3-cyclopentanedicarboxylic acid. The stereochemistry of the final product may be a mixture of cis and trans isomers.
Logical Workflow: Perkin Alicyclic Synthesis
Caption: Multi-step synthesis via the Perkin alicyclic route.
Method 3: Dieckmann Condensation
The Dieckmann condensation is a powerful tool for the formation of five- and six-membered rings. In this approach, a 1,6-diester, such as diethyl pimelate, undergoes an intramolecular condensation to form a cyclic β-keto ester, which can then be converted to the target dicarboxylic acid.
Experimental Protocol
-
Dieckmann Condensation: Add diethyl pimelate to a solution of sodium ethoxide in an anhydrous solvent like toluene (B28343) or ethanol. Heat the mixture to reflux to effect the intramolecular cyclization, forming ethyl 2-oxocyclopentanecarboxylate.
-
Hydrolysis: Hydrolyze the resulting β-keto ester using aqueous acid or base. Acidic hydrolysis (e.g., with HCl) followed by heating will lead to both hydrolysis of the ester and decarboxylation to yield cyclopentanone (B42830).
-
Oxidation: The resulting cyclopentanone would then need to be oxidized to open the ring and form a dicarboxylic acid. This would likely lead to adipic acid, not the desired 1,3-cyclopentanedicarboxylic acid. A more targeted approach would involve hydrolysis of the β-keto ester to the corresponding β-keto acid, followed by a selective oxidation or other functional group manipulations to introduce the second carboxylic acid group at the 3-position. This multi-step process can be complex and may result in lower overall yields.
Logical Workflow: Dieckmann Condensation Approach
Caption: Dieckmann condensation pathway requiring further steps.
Conclusion
For the synthesis of cis-1,3-cyclopentanedicarboxylic acid, the oxidative cleavage of norbornene stands out as the most efficient and high-yielding method among the alternatives discussed. Its single-step nature and high stereospecificity make it an attractive choice for applications where the cis isomer is specifically required. While the Perkin alicyclic synthesis and the Dieckmann condensation are fundamental reactions in organic chemistry for ring formation, their application to the synthesis of 1,3-cyclopentanedicarboxylic acid involves multiple steps and may result in lower overall yields and potential stereochemical complexities. The choice of synthesis will ultimately depend on the specific requirements of the research, including desired stereochemistry, scale, cost of reagents, and available equipment.
References
Spectroscopic Validation of 1,3-Bis(methoxycarbonyl)cyclopentane: A Comparative Analysis
For Immediate Release
This guide provides a detailed spectroscopic analysis of 1,3-Bis(methoxycarbonyl)cyclopentane, a key intermediate in various synthetic applications. To offer a comprehensive validation framework, its spectral characteristics are compared with those of a structurally similar alternative, Dimethyl cyclohexane-1,3-dicarboxylate. This document is intended for researchers, scientists, and drug development professionals requiring thorough structural elucidation and validation of such compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and Dimethyl cyclohexane-1,3-dicarboxylate. The data for this compound is predicted based on established principles of spectroscopy and typical values for its constituent functional groups, while the data for the cyclohexane (B81311) analog is based on available experimental information.
Table 1: ¹H NMR Spectral Data Comparison
| Proton Type | This compound (Predicted Chemical Shift, δ ppm) | Dimethyl cyclohexane-1,3-dicarboxylate (Observed Chemical Shift, δ ppm) | Multiplicity | Integration |
| Methoxy Protons (-OCH₃) | ~3.6 - 3.7 | Sharp singlet | 6H | |
| Methine Protons (-CH-COOCH₃) | ~2.8 - 3.1 | Multiplets | 2H | |
| Cyclopentane (B165970) Ring Protons (-CH₂-) | ~1.7 - 2.2 | Complex multiplets | 6H | |
| Cyclohexane Ring Protons (-CH₂-) | N/A | Complex series of overlapping multiplets | 8H |
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon Type | This compound (Predicted Chemical Shift, δ ppm) | Dimethyl cyclohexane-1,3-dicarboxylate (Observed Chemical Shift, δ ppm) |
| Carbonyl Carbon (-C=O) | ~173 - 175 | Dependent on isomer symmetry |
| Methoxy Carbon (-OCH₃) | ~51 - 52 | Dependent on isomer symmetry |
| Methine Carbon (-CH-COOCH₃) | ~40 - 45 | Dependent on isomer symmetry |
| Cyclopentane Ring Carbons (-CH₂-) | ~25 - 35 | N/A |
| Cyclohexane Ring Carbons (-CH₂-) | N/A | Dependent on isomer symmetry |
Note: The observed chemical shifts for Dimethyl cyclohexane-1,3-dicarboxylate are dependent on the cis/trans isomeric configuration due to differences in molecular symmetry.
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Functional Group | Vibrational Mode | This compound (Predicted Wavenumber, cm⁻¹) | Dimethyl cyclohexane-1,3-dicarboxylate (Observed Wavenumber, cm⁻¹) |
| C=O (Ester) | Stretch | ~1730 - 1740 | Strong absorption band |
| C-O (Ester) | Stretch | ~1150 - 1250 | Strong absorption band |
| C-H (sp³) | Stretch | ~2850 - 3000 | Multiple sharp bands |
| C-H (sp³) | Bend | ~1350 - 1470 | Multiple bands |
Table 4: Mass Spectrometry (MS) Data Comparison
| Parameter | This compound | Dimethyl cyclohexane-1,3-dicarboxylate |
| Molecular Formula | C₉H₁₄O₄ | C₁₀H₁₆O₄ |
| Molecular Weight | 186.21 g/mol | 200.23 g/mol [1] |
| Key Fragmentation Pathways | Loss of -OCH₃, Loss of -COOCH₃, Cleavage of the cyclopentane ring | Loss of -OCH₃, Loss of -COOCH₃, Cleavage of the cyclohexane ring |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, and a longer relaxation delay (e.g., 2-5 seconds). A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum, with TMS as the reference.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest and place in a liquid cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).
-
Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and validation of a chemical compound.
Caption: Workflow for Spectroscopic Analysis and Validation.
References
Comparative Guide to Analytical Methods for 1,3-Bis(methoxycarbonyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
Two primary chromatographic techniques are proposed for the quantitative analysis of 1,3-Bis(methoxycarbonyl)cyclopentane: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The selection of the optimal method depends on factors such as sample matrix, required sensitivity, and available instrumentation.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Linearity (R²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
| Typical Run Time | 15-25 minutes | 10-20 minutes |
| Advantages | High resolution for volatile compounds, robust and reliable. | Versatile for a wide range of compounds, including those that are not volatile. |
| Disadvantages | Requires the analyte to be volatile and thermally stable. | May require derivatization for compounds without a UV chromophore. |
Experimental Protocols
Gas Chromatography (GC-FID) Method
This proposed method is adapted from established procedures for the analysis of cyclopentane (B165970) derivatives and other volatile esters.[1][2]
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
2. Reagents and Materials:
-
Helium (carrier gas), Hydrogen (FID), and Air (FID) of high purity.
-
This compound reference standard.
-
Methanol (B129727) or Ethyl Acetate (solvent), HPLC grade.
3. Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Carrier Gas Flow Rate (Helium): 1.0 mL/minute.
-
Injection Volume: 1 µL (split ratio 50:1).
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute the sample containing this compound with methanol to a concentration within the calibration range.
High-Performance Liquid Chromatography (HPLC-UV) Method
This hypothetical HPLC method is based on the analysis of dicarboxylic acid esters.[3][4][5] Since this compound lacks a strong UV chromophore, detection at low UV wavelengths (e.g., 200-210 nm) is proposed.
1. Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (150 mm x 4.6 mm ID, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range.
Visualizations
References
- 1. CN114152691A - Method for analyzing contents of cyclopentane and extractant by gas chromatography - Google Patents [patents.google.com]
- 2. jetir.org [jetir.org]
- 3. Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution [agris.fao.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 1,3-Bis(methoxycarbonyl)cyclopentane and Alternative Dicarboxylates in Chemical Synthesis
For researchers and professionals in drug development and chemical synthesis, the choice of a molecular scaffold is a critical decision that dictates synthetic feasibility, cost-effectiveness, and the final properties of the target molecule. Dicarboxylates, particularly diesters, are fundamental building blocks. This guide provides an objective comparison of 1,3-bis(methoxycarbonyl)cyclopentane against other common dicarboxylates, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic intermediate.
Introduction to Dicarboxylate Building Blocks
This compound, also known as dimethyl cyclopentane-1,3-dicarboxylate, is a cyclic diester that serves as a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and coatings.[1] Its five-membered ring provides a degree of conformational rigidity that is absent in linear aliphatic dicarboxylates, making it a useful scaffold for creating specific three-dimensional molecular architectures.
However, it is one of many dicarboxylates available to the synthetic chemist. Alternatives range from flexible acyclic diesters like dimethyl adipate (B1204190) and dimethyl pimelate (B1236862) to highly rigid bridged systems like the derivatives of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The selection of a specific dicarboxylate depends on the desired balance between molecular rigidity, synthetic accessibility, and the intended application.
Synthesis and Physicochemical Properties
The accessibility of a building block is paramount. This compound is typically prepared via a straightforward acid-catalyzed esterification of the corresponding dicarboxylic acid. This method is efficient and high-yielding. Alternative dicarboxylates are synthesized through various routes, including ring-opening reactions of cyclic ketones or multi-step syntheses for more complex bridged structures.
Comparative Data on Physical Properties and Synthesis
The following table summarizes key physical properties and synthetic yields for this compound and selected alternatives.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Synthetic Method | Typical Yield |
| This compound | ![]() | C₉H₁₄O₄ | 186.21[2] | 240.8 at 760 mmHg | Fischer Esterification of Cyclopentane-1,3-dicarboxylic acid | Up to 100%[3] |
| Dimethyl Adipate | ![]() | C₈H₁₄O₄ | 174.19 | 229-231 | Ring-opening of Cyclopentanone (B42830) with Dimethyl Carbonate | 30-51%[4][5] |
| Dimethyl Pimelate | ![]() | C₉H₁₆O₄ | 188.22 | 245-246 | Ring-opening of Cyclohexanone with Dimethyl Carbonate | Moderate[6] |
| Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate | ![]() | C₉H₁₂O₄ | 184.19 | N/A | Multi-step from [1.1.1]Propellane | ~83% (Esterification step)[7] |
Experimental Protocols
Detailed methodologies provide a practical basis for comparing the synthetic accessibility of these key intermediates.
Protocol 1: Synthesis of this compound[4]
This protocol is based on the Fischer esterification of cyclopentane-1,3-dicarboxylic acid.
-
Reaction Setup: A 5-L, 3-neck, round-bottom flask is equipped with a mechanical stirrer, a temperature controller, and a reflux condenser.
-
Reagents: The flask is charged with cyclopentane-1,3-dicarboxylic acid (357 g, 2.262 mol) and methanol (B129727) (1.75 L).
-
Catalyst Addition: The solution is cooled to 7°C using an ice/water bath. Concentrated sulfuric acid (70 mL) is added dropwise over 30 minutes, keeping the temperature below 12°C.
-
Reaction: The reaction mixture is heated to reflux and stirred for 16 hours. Completion is monitored by TLC.
-
Work-up: The mixture is concentrated, redissolved in methyl tert-butyl ether, and washed twice with saturated aqueous sodium bicarbonate and twice with brine.
-
Purification: The organic layer is dried over sodium sulfate, filtered, and concentrated to provide the pure product as a clear oil (Yield: 360 g, 100%).
Protocol 2: Synthesis of Dimethyl Adipate from Cyclopentanone[5][6]
This method represents a modern, greener route from a biomass-derivable feedstock.
-
Reaction Setup: A batch reactor is charged with cyclopentanone (CPO), dimethyl carbonate (DMC), and a solid base catalyst (e.g., MgO).
-
Reaction Conditions: The reaction is typically run at elevated temperatures (e.g., 260°C). The initial step is the formation of 2-methoxycarbonylcyclopentanone.
-
Second Step: This intermediate undergoes a retro-Dieckmann condensation in the presence of a methoxide (B1231860) species (generated from DMC) to yield dimethyl adipate.
-
Optimization: Yields are sensitive to reaction time and substrate concentration to minimize side reactions like self-aldol condensation of cyclopentanone.[4][8] Under optimized conditions, a yield of 44% has been reported.[5]
Protocol 3: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid[8]
This protocol illustrates the synthesis of a mono-esterified bridged dicarboxylate, a precursor to the dimethyl ester.
-
Reaction Setup: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (200.0 g, 1.28 mol) is dissolved in methanol (3 L).
-
Reagent Addition: Thionyl chloride (SOCl₂, 457.0 g, 3.84 mol) is added dropwise at a temperature between 20–40°C.
-
Reaction: The mixture is stirred at room temperature overnight.
-
Work-up: The reaction mixture is concentrated under reduced pressure.
-
Purification: The residue is dissolved in a 1:1 mixture of hexane:methyl tert-butyl ether, filtered through silica (B1680970) gel, and concentrated to yield the product (Yield: 196.1 g, 83%). Further hydrolysis of the remaining carboxylic acid or direct esterification can be performed to obtain the dimethyl ester.
Comparative Performance in Synthesis
The choice of dicarboxylate scaffold has profound implications for the properties of the final product.
-
Acyclic Dicarboxylates (Dimethyl Adipate/Pimelate): These molecules are highly flexible. Their primary application is in polymer chemistry, where they serve as monomers for polyamides and polyesters. Their flexibility allows the resulting polymer chains to adopt various conformations.
-
Cyclic Dicarboxylates (this compound): The cyclopentane (B165970) ring introduces conformational constraint. This "semi-rigid" structure is advantageous in medicinal chemistry for positioning functional groups in a defined spatial orientation, which is crucial for binding to biological targets. It is a common starting point for synthesizing more complex cyclopentane derivatives.[9]
-
Bridged Dicarboxylates (Bicyclo[1.1.1]pentane derivatives): These represent highly rigid scaffolds. The bicyclo[1.1.1]pentane (BCP) core is a well-known bioisostere for para-substituted benzene (B151609) rings. Its rigid, linear geometry provides a precise and stable linker between two functional groups, an attribute highly sought after in the design of bioactive molecules and materials with specific electronic properties.
Visualizing Synthetic and Logical Pathways
To better illustrate the relationships between these compounds, the following diagrams outline their synthesis and application logic.
Caption: Synthetic workflow for this compound.
Caption: Comparative synthetic origins of dicarboxylate classes.
Caption: Logical relationships of dicarboxylate structure to application.
Conclusion
This compound is an excellent choice for synthetic applications requiring a semi-rigid scaffold that is readily accessible through high-yielding, straightforward protocols. Its performance is defined by the balance it strikes between the complete flexibility of acyclic diesters, such as dimethyl adipate, and the extreme rigidity of bridged systems like BCP derivatives. While acyclic dicarboxylates are staples of polymer science and bridged dicarboxylates are specialized tools for creating rigid molecular architectures, this compound provides a versatile and synthetically convenient platform for constructing complex, conformationally defined molecules, particularly in the fields of medicinal chemistry and fine chemical synthesis. The choice between these alternatives should be guided by a thorough consideration of the desired final molecular properties, balanced against the synthetic effort required to obtain the core building block.
References
- 1. chembk.com [chembk.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Dimethyl cyclopentane-1,3-dicarboxylate | 2435-36-1 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Synthesis Routes for 1,3-Bis(methoxycarbonyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for 1,3-Bis(methoxycarbonyl)cyclopentane, a valuable building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The efficiency of each route is benchmarked based on reported yields, reaction conditions, and the number of synthetic steps. Detailed experimental protocols and visual workflows are provided to facilitate replication and adaptation in a research and development setting.
Route 1: The Dieckmann Condensation Pathway
This classical approach utilizes the intramolecular cyclization of a 1,6-diester, dimethyl adipate (B1204190), to form a cyclopentanone (B42830) intermediate, which is subsequently converted to the target 1,3-diester. This method is well-established for the formation of five-membered rings.[1][2]
Experimental Workflow
Caption: Workflow for the synthesis of this compound via the Dieckmann condensation pathway.
Quantitative Data Summary
| Step | Reaction | Reagents & Conditions | Yield (%) | Reference |
| 1 | Dieckmann Condensation | Dimethyl adipate, Sodium methoxide (B1231860), Toluene, Reflux | 61-82 | [3][4] |
| 2 | Reduction | Methyl 2-oxocyclopentane-1-carboxylate, NaBH₄, Methanol | High (assumed) | General knowledge |
| 3 | Dehydration & Isomerization | Methyl 2-hydroxycyclopentane-1-carboxylate, Acid catalyst, Heat | Moderate-High (estimated) | General knowledge |
| 4 | Michael Addition | Methyl cyclopent-1-ene-1-carboxylate, Dimethyl malonate, NaOCH₃ | Good (estimated) | General knowledge |
| 5 | Hydrolysis & Decarboxylation | Intermediate Tri-ester, Aqueous Acid, Heat | High (assumed) | General knowledge |
| 6 | Esterification | 1,3-Cyclopentanedicarboxylic acid, Methanol, Acid catalyst | High (assumed) | General knowledge |
| Overall | Moderate |
Detailed Experimental Protocols
Step 1: Dieckmann Condensation of Dimethyl Adipate
This procedure is adapted from literature reports on the Dieckmann condensation.[3][4]
-
Reaction Setup: A flame-dried three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen).
-
Procedure: Sodium methoxide (1.1 equivalents) is suspended in anhydrous toluene. Dimethyl adipate (1.0 equivalent) is added dropwise to the stirred suspension at room temperature. The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The mixture is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, methyl 2-oxocyclopentane-1-carboxylate, is purified by vacuum distillation.
(Note: Protocols for subsequent steps are based on standard organic chemistry transformations and would require specific optimization for this reaction sequence.)
Route 2: Asymmetric Michael Addition Pathway
This modern approach utilizes a stereoselective Michael addition of dimethyl malonate to 2-cyclopenten-1-one (B42074), catalyzed by a chiral heterobimetallic complex. This route offers the potential for high enantioselectivity in the final product.[5]
Experimental Workflow
Caption: Workflow for the synthesis of this compound via the Asymmetric Michael Addition pathway.
Quantitative Data Summary
| Step | Reaction | Reagents & Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1 | Asymmetric Michael Addition | 2-Cyclopenten-1-one, Dimethyl malonate, (S)-Ga-Na-BINOL catalyst, NaOtBu, THF, 24°C, 46h | 90 | 99 | [5] |
| 2-onwards | Conversion to 1,3-diester | Multi-step sequence (Decarboxylation, Reduction, Oxidation, Wittig/HWE, Reduction, Esterification) | Variable | Likely retained | General knowledge |
| Overall | Potentially High | Potentially High |
Detailed Experimental Protocols
Step 1: Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one
This protocol is based on the work of Shibasaki and coworkers.[5]
-
Catalyst Preparation: The (S)-Ga-Na-BINOL complex is prepared according to the literature procedure.
-
Reaction Setup: A flame-dried, three-necked round-bottomed flask is charged with sodium tert-butoxide (0.10 equivalents) in THF under a nitrogen atmosphere. The solution of the (S)-Ga-Na-BINOL catalyst (0.10 equivalents) in THF is added.
-
Procedure: Dimethyl malonate (1.0 equivalent) is added, followed by 2-cyclopenten-1-one (1.0 equivalent). The mixture is stirred at room temperature for 46 hours.
-
Work-up: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product, dimethyl 2-((S)-3-oxocyclopentyl)malonate, is purified by distillation.
(Note: The subsequent conversion of the Michael adduct to the final 1,3-diester would involve a multi-step sequence that requires significant experimental optimization.)
Comparison and Conclusion
| Feature | Route 1: Dieckmann Condensation | Route 2: Asymmetric Michael Addition |
| Starting Materials | Readily available and inexpensive (Dimethyl adipate) | Readily available (2-Cyclopenten-1-one, Dimethyl malonate), but requires a specialized chiral catalyst |
| Number of Steps | Fewer core steps for the initial cyclization, but potentially more for the conversion to the 1,3-diester. | A single, highly efficient step to set the core structure, but requires a multi-step sequence for conversion to the final product. |
| Yield | Moderate to good for the initial cyclization, but the overall yield for the multi-step conversion to the 1,3-diester may be lower. | Excellent for the key Michael addition step. The overall yield depends on the efficiency of the subsequent transformations. |
| Stereoselectivity | Produces a racemic mixture. | Capable of producing a highly enantiomerically enriched product. |
| Scalability | The Dieckmann condensation is industrially scalable.[3] | The use of a specialized catalyst might present challenges for large-scale synthesis, though the reported procedure is on a multigram scale.[5] |
| Process Control | The Dieckmann condensation can be sensitive to reaction conditions. | The Michael addition appears robust, but the multi-step conversion requires careful control. |
The Asymmetric Michael Addition route provides a more elegant and efficient method for accessing an enantiomerically enriched precursor. While the overall synthesis to the final 1,3-diester is longer, the high yield and excellent stereocontrol of the key step make it a very attractive option for the synthesis of chiral pharmaceuticals and other high-value molecules where enantiopurity is critical. The choice between these routes will ultimately depend on the specific requirements of the target molecule, including the need for stereocontrol, the desired scale of the synthesis, and economic considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 4. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Lookchem [lookchem.com]
- 5. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Isomeric Purity: A Comparative Guide to the Analysis of 1,3-Bis(methoxycarbonyl)cyclopentane
For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical aspect of chemical synthesis and quality control. This guide provides a comprehensive comparison of analytical techniques for assessing the isomeric purity of 1,3-bis(methoxycarbonyl)cyclopentane, a compound with cis and trans diastereomers that can exhibit different physical, chemical, and biological properties.
The separation and quantification of the cis and trans isomers of this compound are paramount in ensuring the desired stereochemistry for subsequent applications, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals. This guide delves into the experimental protocols and performance characteristics of three primary analytical methodologies: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for determining the isomeric purity of this compound depends on several factors, including the required sensitivity, resolution, sample throughput, and the availability of instrumentation. Each method offers distinct advantages and limitations.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Differentiation of isomers based on the distinct magnetic environments of atomic nuclei. |
| Sample Volatility | Requires volatile and thermally stable analytes. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Non-destructive; sample is dissolved in a suitable deuterated solvent. |
| Resolution | High resolution, especially with chiral capillary columns, allowing for baseline separation of isomers. | Good resolution, dependent on column chemistry, mobile phase composition, and particle size. | Provides structural information to distinguish isomers; quantification based on signal integration. |
| Sensitivity | High sensitivity, particularly with Flame Ionization Detection (FID) or Mass Spectrometry (MS). | Sensitivity is detector-dependent (e.g., UV, MS), typically in the µg/mL to ng/mL range. | Lower sensitivity compared to chromatographic methods; requires more concentrated samples. |
| Quantitative Analysis | Excellent for quantification using methods like internal or external standards with FID. | Reliable quantification with appropriate calibration. | Quantitative NMR (qNMR) offers accurate quantification without the need for identical standards. |
| Throughput | Relatively fast analysis times, suitable for high-throughput screening. | Analysis times can vary depending on the complexity of the separation. | Longer acquisition times, especially for 2D NMR, resulting in lower throughput. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of isomeric purity analysis. Below are representative experimental protocols for each technique.
Gas Chromatography (GC-FID)
This method is well-suited for the routine analysis of the volatile diester isomers. Chiral columns can provide excellent separation of diastereomers.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Chiral capillary column (e.g., Chirasil-Dex CB, 25 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 275 °C.
-
Oven Temperature Program: Initial temperature of 120 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the sample in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC)
HPLC offers versatility, particularly for less volatile impurities or when derivatization is not desirable. Both normal-phase and reversed-phase chromatography can be explored.
Instrumentation:
-
HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based chiral column) or a high-resolution silica-based C18 column for reversed-phase separation.
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) for normal-phase, or acetonitrile (B52724) and water for reversed-phase. The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (for the ester carbonyl group) or MS detection for higher sensitivity and specificity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification of cis and trans isomers through the analysis of chemical shifts and coupling constants. It is also a valuable technique for quantitative analysis (qNMR).
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Experiments:
-
¹H NMR: To observe differences in the chemical shifts and coupling patterns of the methoxy (B1213986) and cyclopentyl protons between the cis and trans isomers.
-
¹³C NMR: To distinguish between the isomers based on the chemical shifts of the carbonyl and cyclopentyl carbons. Due to symmetry, the cis isomer will show fewer signals than the trans isomer.
-
2D NMR (COSY, HSQC, HMBC): To confirm the structural assignments of the protons and carbons for each isomer.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For quantitative analysis, a known amount of an internal standard is added.
Workflow and Visualization
The logical flow for analyzing the isomeric purity of this compound typically involves sample preparation followed by analysis using one or more of the described techniques, and finally, data interpretation and reporting.
Figure 1. A generalized workflow for the isomeric purity analysis of this compound.
Safety Operating Guide
Navigating the Disposal of 1,3-Bis(methoxycarbonyl)cyclopentane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of 1,3-Bis(methoxycarbonyl)cyclopentane, also known as dimethyl cyclopentane-1,3-dicarboxylate.
Hazard Assessment and Personal Protective Equipment (PPE)
While detailed hazard information is not available, it is prudent to treat this compound with caution. Based on similar cyclopentane (B165970) derivatives, it may be a flammable liquid and could cause skin and eye irritation. Therefore, appropriate PPE should be worn at all times. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data
The following table summarizes key physical and chemical properties for this compound and a related compound, which are important for safe handling and disposal.
| Property | Value | Reference Compound |
| Molecular Formula | C9H14O4 | This compound |
| Boiling Point | 240.8°C at 760 mmHg | This compound |
| Flash Point | Flammable liquid and vapor (assumed) | Based on general aldehyde and cyclobutane (B1203170) derivatives |
| Hazards | Skin/Eye/Respiratory Irritant (assumed) | Based on general aldehyde and cyclobutane derivatives |
Spill Management
In the event of a spill, immediate action is necessary to contain the material and prevent exposure:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For liquid spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, labeled waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be treated as hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that must be conducted in accordance with institutional and regulatory guidelines. The general workflow for chemical waste disposal is illustrated below.
Caption: Chemical Waste Disposal Workflow
-
Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a dedicated, properly labeled hazardous waste container.
-
Container: Use a chemically resistant container that can be securely sealed. Ensure the container is in good condition and compatible with the chemical.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Also, include the approximate quantity of waste.
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Disposal: Do not dispose of this compound down the drain. Arrange for pickup by your institution's EHS department for final disposal. The GHS hazard statement P501, "Dispose of contents/container to...", while not fully detailed in the search results, indicates that disposal should be handled by an approved waste disposal plant.
Essential Safety and Logistical Information for Handling 1,3-Bis(methoxycarbonyl)cyclopentane
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of 1,3-Bis(methoxycarbonyl)cyclopentane (CAS No. 2435-36-1). The information is intended to ensure the safety of laboratory personnel and to provide clear, actionable guidance for its use in research and development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation. Adherence to proper PPE protocols is mandatory to minimize exposure and ensure a safe working environment.
Summary of Hazards:
| Hazard Statement | Description |
| H227 | Combustible liquid |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recommended Personal Protective Equipment:
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Must meet ANSI Z87.1 standards. |
| Hand Protection | Butyl or Neoprene gloves are recommended for prolonged contact. Nitrile gloves may be used for short-term splash protection only and must be changed immediately upon contact. | Due to the ester nature of the compound, nitrile gloves may offer limited protection.[1] Butyl and neoprene gloves generally provide better resistance to esters.[2][3] |
| Skin and Body Protection | Laboratory coat. | A flame-resistant lab coat should be considered due to the combustible nature of the liquid. |
| Respiratory Protection | Not typically required when handled in a well-ventilated area or a chemical fume hood. | If vapors or mists are generated and ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Experimental Workflow for Handling this compound:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






